Ezlopitant
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMCDYOYIKVGB-CONSDPRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318557 | |
| Record name | Ezlopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147116-64-1 | |
| Record name | Ezlopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147116-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezlopitant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147116641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezlopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZLOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L098A8MPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ezlopitant's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezlopitant is a potent and selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor. Its mechanism of action centers on the competitive inhibition of Substance P (SP), the endogenous ligand for the NK-1 receptor. This blockade of SP-mediated signaling forms the basis of this compound's therapeutic effects, most notably its antiemetic properties. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism: Neurokinin-1 Receptor Antagonism
This compound exerts its pharmacological effects by binding to the NK-1 receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of its natural ligand, Substance P.[1][2][3] The binding of SP to the NK-1 receptor initiates a signaling cascade that is implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[4][5] By competitively antagonizing this interaction, this compound effectively dampens these downstream signals.
Signaling Pathway
The binding of Substance P to the NK-1 receptor activates Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and the physiological effects associated with SP. This compound, by blocking the initial binding of SP, prevents the initiation of this cascade.
Quantitative Data
Receptor Binding Affinity
This compound demonstrates high affinity for the NK-1 receptor across various species, with significantly lower affinity for the NK-2 and NK-3 receptors, highlighting its selectivity.
| Receptor | Species | Ki (nmol/l) | Reference |
| NK-1 | Human | 0.2 | |
| NK-1 | Guinea Pig | 0.9 | |
| NK-1 | Ferret | 0.6 | |
| NK-1 | Gerbil | 0.5 | |
| NK-2 | - | >1000 | |
| NK-3 | - | >1000 |
Pharmacokinetics in Preclinical Species
This compound has been evaluated in several preclinical species, demonstrating variable oral bioavailability and clearance. It is metabolized into two pharmacologically active metabolites: CJ-12,458 (an alkene) and CJ-12,764 (a benzylic alcohol).
| Species | Route | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | IV | 78.3 | 7.7 | - | |
| Rat | PO | - | - | 15 | |
| Gerbil | IV | 136 | 1.8 | - | |
| Gerbil | PO | - | - | 2.1 | |
| Guinea Pig | IV | 98 | 0.6 | - | |
| Guinea Pig | PO | - | - | <0.2 | |
| Ferret | IV | 27 | 2.1 | - | |
| Ferret | PO | - | - | 17 | |
| Dog | IV | 27 | 2.8 | - | |
| Dog | PO | - | - | 28 | |
| Monkey | IV | 42 | 1.6 | - | |
| Monkey | PO | - | - | 2.7 |
Experimental Protocols
In Vitro: [³H]Substance P Binding Assay (Adapted Protocol)
This protocol is adapted from standard methodologies for NK-1 receptor binding assays and is representative of the techniques used to determine the binding affinity of this compound.
Methodology:
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Membrane Preparation:
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Homogenize tissues or cells expressing the NK-1 receptor (e.g., CHO cells transfected with the human NK-1 receptor) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, [³H]Substance P (at a concentration near its Kd), and varying concentrations of this compound or a vehicle control.
-
To determine non-specific binding, include wells with an excess of unlabeled Substance P.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
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Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo: Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established model for studying emesis due to its physiological similarities to humans in this regard.
Methodology:
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Animal Preparation:
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Male ferrets are individually housed and allowed to acclimate to the experimental conditions for at least one week.
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Animals are fasted overnight before the experiment but have free access to water.
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Drug Administration:
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On the day of the experiment, ferrets are placed in individual observation cages.
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This compound or its vehicle is administered via the desired route (e.g., oral or subcutaneous) at a predetermined time before the emetogen challenge.
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Induction of Emesis:
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Cisplatin is administered intraperitoneally at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
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Observation and Data Collection:
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The animals are continuously observed for a set period (e.g., 4 hours for acute emesis).
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The number of individual retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.
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The latency to the first emetic episode is also noted.
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Data Analysis:
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The total number of emetic events (retches + vomits) is calculated for each animal.
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The antiemetic efficacy of this compound is determined by comparing the mean number of emetic events in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
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Conclusion
This compound's mechanism of action is well-defined as a selective antagonist of the NK-1 receptor. By blocking the binding of Substance P, it effectively inhibits the downstream signaling pathways responsible for emesis and other SP-mediated physiological responses. The quantitative data from in vitro binding assays and in vivo pharmacokinetic studies, along with the results from preclinical models of emesis, provide a robust body of evidence supporting its mechanism and therapeutic potential. The detailed experimental protocols provided herein offer a guide for the continued investigation and development of NK-1 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ezlopitant: A Technical Guide to its Antagonism of the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezlopitant (CJ-11,974) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain transmission, inflammation, and the emetic reflex.[2][3] this compound was developed by Pfizer and investigated for its potential therapeutic applications, most notably for the management of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[4][5] Although its development for CINV was discontinued, the study of this compound has provided valuable insights into the pharmacology of NK1 receptor antagonists. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and experimental workflows.
Chemical and Physical Properties
This compound, with the IUPAC name (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a small molecule with the chemical formula C31H38N2O and a molar mass of 454.658 g·mol−1.
| Property | Value | Reference |
| Molecular Formula | C31H38N2O | |
| Molar Mass | 454.658 g·mol−1 | |
| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| CAS Number | 147116-64-1 | |
| Synonyms | CJ-11,974 |
Mechanism of Action: NK1 Receptor Antagonism
This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This antagonism prevents the initiation of downstream signaling cascades that are normally triggered by SP binding.
The NK1 Receptor Signaling Pathway
The NK1 receptor is a class A GPCR that primarily couples to Gq and Gs heterotrimeric G proteins. Upon activation by Substance P, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. These subunits then activate various downstream effector molecules, initiating a cascade of intracellular events.
The primary signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.
Activation of the NK1 receptor can also lead to the stimulation of adenylyl cyclase by the Gαs subunit, resulting in an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).
Caption: NK1 Receptor Signaling Pathway.
Pharmacological Profile
Binding Affinity
This compound demonstrates high affinity for the NK1 receptor across multiple species. Radioligand binding assays, utilizing [3H]Substance P, have been employed to determine its binding affinity, expressed as the inhibitor constant (Ki).
| Species | Ki (nmol/l) | Reference |
| Human | 0.2 | |
| Guinea Pig | 0.9 | |
| Ferret | 0.6 | |
| Gerbil | 0.5 |
Experimental Protocol: Radioligand Binding Assay (General)
While the specific protocol for the this compound binding studies is not publicly detailed, a general methodology for such an assay is as follows:
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Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from tissues or cultured cells through homogenization and centrifugation.
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Assay Buffer: A suitable buffer is used to maintain pH and ionic strength, often containing protease inhibitors to prevent degradation of the radioligand.
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Incubation: A constant concentration of [3H]Substance P is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
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Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]Substance P (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism
This compound's functional antagonism has been demonstrated in various in vitro and in vivo models.
In Vitro Functional Assays
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Substance P-induced Guinea Pig Trachea Contraction: this compound inhibited the contraction of guinea pig trachea induced by Substance P with a pA2 value of 7.8. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocol: Guinea Pig Trachea Contraction Assay (General)
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Tissue Preparation: The trachea is isolated from a guinea pig and cut into rings or spiral strips.
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Organ Bath Setup: The tissue is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
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Contraction Measurement: The tension of the tracheal muscle is recorded isometrically using a force transducer.
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Agonist Response: A cumulative concentration-response curve to Substance P is generated.
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Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.
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Shift in Agonist Response: A second concentration-response curve to Substance P is generated in the presence of this compound.
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Data Analysis: The pA2 value is calculated from the shift in the agonist's EC50 value.
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[35S]GTPγS Binding Assay: In rat cerebral cortex membranes, this compound potently inhibited SP-stimulated [35S]GTPγS binding with an IC50 of 1.5 ± 0.5 nM in naive rats and 61 ± 3.1 nM in rats with long-term sucrose consumption. This assay measures the activation of G-proteins, a proximal event in GPCR signaling.
Experimental Protocol: [35S]GTPγS Binding Assay (General)
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Membrane Preparation: Membranes are prepared from the tissue of interest (e.g., rat cerebral cortex).
-
Assay Buffer: The assay is conducted in a buffer containing GDP, MgCl2, and other necessary components.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, an agonist (Substance P), and varying concentrations of the antagonist (this compound).
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Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
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Quantification: Radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.
Preclinical Efficacy
Anti-emetic Activity
This compound has demonstrated significant anti-emetic effects in ferret models of cisplatin-induced emesis.
| Model | This compound Dose (Oral) | Effect | Reference |
| Cisplatin (10 mg/kg, i.p.) - Acute Emesis | 0.03-3 mg/kg | Prevention of retching and vomiting | |
| Cisplatin (5 mg/kg, i.p.) - Delayed Emesis | Repeated s.c. injection | Significant inhibition of retching and vomiting |
Experimental Workflow: Ferret Model of Cisplatin-Induced Emesis
Caption: Ferret Cisplatin-Induced Emesis Model Workflow.
Effects on Appetitive Responding
This compound has been shown to reduce appetitive responding for sucrose and ethanol in rodents, suggesting a role for the NK1 receptor in reward-related behaviors.
| Model | This compound Dose (i.p.) | Effect on Sucrose Responding | Effect on Ethanol Responding | Reference |
| Operant Self-Administration (Rats) | 2, 5, 10 mg/kg | Dose-dependent decrease | Decrease at 10 mg/kg |
Experimental Workflow: Operant Self-Administration for Sucrose
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Binge-Like Sucrose Self-Administration Experience Inhibits Cocaine and Sucrose Seeking Behavior in Offspring [frontiersin.org]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide to Ezlopitant: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezlopitant, also known by its code name CJ-11,974, is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by Pfizer, it has been investigated for its antiemetic and anxiolytic properties, with clinical trials exploring its efficacy in chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome (IBS).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its mechanism of action, relevant signaling pathways, and a review of key experimental methodologies used in its evaluation. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical Structure and Properties
This compound is a synthetic organic molecule with a complex heterocyclic structure. Its chemical identity and fundamental properties are summarized below.
Chemical Identifiers
A clear and unambiguous identification of a chemical compound is crucial for research and development. The following table provides the key chemical identifiers for this compound.
| Identifier | Value | Citation |
| IUPAC Name | (2S,3S)-2-benzhydryl-N-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| SMILES | CC(C)c1cc(OC)c(CN[C@@H]2--INVALID-LINK--N3CCC2CC3)cc1 | |
| InChI | InChI=1S/C31H38N2O/c1-22(2)26-14-15-28(34-3)27(20-26)21-32-30-25-16-18-33(19-17-25)31(30)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-15,20,22,25,29-32H,16-19,21H2,1-3H3/t30-,31-/m0/s1 | |
| InChIKey | XPNMCDYOYIKVGB-CONSDPRKSA-N | |
| CAS Number | 147116-64-1 | |
| PubChem CID | 188927 | |
| ChEMBL ID | CHEMBL515966 |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known properties of this compound.
| Property | Value | Citation |
| Molecular Formula | C₃₁H₃₈N₂O | |
| Molecular Weight | 454.66 g/mol | |
| Appearance | White solid powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Pharmacology
This compound's pharmacological effects are primarily mediated through its high-affinity antagonism of the neurokinin-1 (NK1) receptor.
Mechanism of Action
This compound is a selective antagonist of the NK1 receptor, also known as the Substance P receptor.[1] Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and the emetic reflex.[4] By competitively blocking the binding of Substance P to the NK1 receptor, this compound inhibits the downstream signaling cascades that lead to these effects. This mechanism is central to its antiemetic and potential anxiolytic and analgesic properties.
Pharmacodynamics
In vitro studies have demonstrated this compound's high affinity and selectivity for the NK1 receptor across various species. The following table summarizes the reported binding affinities (Ki) of this compound for the NK1 receptor.
| Species | Ki (nmol/l) | Citation |
| Human | 0.2 | |
| Guinea Pig | 0.9 | |
| Ferret | 0.6 | |
| Gerbil | 0.5 |
This compound has shown no significant affinity for NK2 and NK3 receptors at concentrations up to 1 µmol/l, highlighting its selectivity for the NK1 receptor.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species. A study by Reed-Hagen et al. (1999) provides a comprehensive analysis of its absorption, distribution, metabolism, and excretion.
| Species | Route | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Citation |
| Rat | IV | 7.7 | - | - | - | |
| Gerbil | IV | - | - | - | - | |
| Guinea Pig | IV | 0.6 | - | - | <0.2 | |
| Ferret | IV | - | - | - | - | |
| Dog | IV | - | - | - | 28 | |
| Monkey | IV | - | - | - | - |
This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4, CYP3A5, and CYP2D6 being the main isoforms involved. It is extensively metabolized, with two major active metabolites identified: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its ability to modulate the signaling pathways initiated by the activation of the NK1 receptor by its endogenous ligand, Substance P.
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including neuronal excitation, which is implicated in the sensation of nausea and the vomiting reflex.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Mechanism of this compound's Antagonism
This compound, as a competitive antagonist, binds to the NK1 receptor at the same site as Substance P, but without activating it. This blockade prevents Substance P from initiating the signaling cascade, thereby inhibiting the downstream cellular responses that lead to emesis and other effects.
Caption: Mechanism of this compound's Antagonism at the NK1 Receptor.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for interpreting the scientific data. This section outlines the key experimental protocols used in the evaluation of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. Pharmaceutical companies typically maintain proprietary control over their synthesis routes. However, the general synthetic strategies for similar quinuclidine-based NK1 receptor antagonists often involve multi-step sequences starting from commercially available precursors.
In Vitro Assays
The affinity of this compound for the NK1 receptor is a critical parameter. A common method to determine this is through a competitive radioligand binding assay.
Caption: Workflow for a typical NK1 Receptor Binding Assay.
Protocol Details:
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Source of NK1 Receptors: Cell lines stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells) are commonly used.
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Radioligand: [³H]Substance P is a frequently used radiolabeled ligand.
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Incubation: The incubation is typically carried out in a buffered solution at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
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Separation: Rapid filtration through glass fiber filters is a standard method to separate the membrane-bound radioligand from the free radioligand.
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
This functional assay measures the activation of G-proteins coupled to the NK1 receptor. In the presence of an agonist like Substance P, the G-protein binds [³⁵S]GTPγS. An antagonist like this compound will inhibit this agonist-stimulated binding.
Protocol Details:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the NK1 receptor are used.
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Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, Substance P (agonist), and varying concentrations of this compound.
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Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
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Analysis: The ability of this compound to inhibit the Substance P-stimulated [³⁵S]GTPγS binding is quantified to determine its functional antagonist activity.
In Vivo Studies
The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. Cisplatin, a chemotherapeutic agent, is a potent emetogen.
Protocol Details:
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Animals: Male ferrets are commonly used.
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Treatment: Animals are pre-treated with this compound (or vehicle control) via oral or subcutaneous administration.
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Emesis Induction: A high dose of cisplatin is administered intraperitoneally to induce emesis.
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Observation: The animals are observed for a defined period (e.g., several hours for acute emesis and up to 72 hours for delayed emesis).
-
Endpoints: The number of retches and vomits are counted. The latency to the first emetic episode is also recorded.
-
Outcome: The efficacy of this compound is determined by its ability to reduce the number of emetic episodes compared to the control group.
Clinical Trials
This compound has been evaluated in clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome.
A double-blind, randomized, placebo-controlled study was conducted to assess the safety and efficacy of this compound for the control of cisplatin-induced emesis.
Protocol Outline:
-
Patient Population: Patients receiving highly emetogenic chemotherapy, such as cisplatin.
-
Study Design: Patients are randomized to receive either this compound or a placebo in addition to standard antiemetic therapy (e.g., a 5-HT3 antagonist and a corticosteroid).
-
Endpoints: The primary endpoint is typically the proportion of patients with a complete response (defined as no emetic episodes and no use of rescue medication) during a specified period (e.g., 24 hours for acute phase and 25-120 hours for delayed phase). Secondary endpoints may include the number of emetic episodes and patient-reported nausea scores.
-
Safety Assessment: Adverse events are monitored throughout the study.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its chemical structure and properties have been defined, and its pharmacological profile has been established through a range of in vitro and in vivo studies. The mechanism of action, centered on the blockade of the Substance P/NK1 receptor signaling pathway, provides a clear rationale for its antiemetic effects. While clinical development for chemotherapy-induced emesis and irritable bowel syndrome appears to have been discontinued, the extensive preclinical and clinical data available for this compound continue to make it a valuable tool for researchers investigating the role of the NK1 receptor in various physiological and pathological processes. Further research may yet uncover new therapeutic applications for this class of compounds.
References
- 1. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eziopitant. Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Rise and Fall of Ezlopitant: A Technical Review of a Promising NK-1 Receptor Antagonist
Ezlopitant (CJ-11,974) , a potent and selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, emerged from the laboratories of Pfizer as a promising therapeutic agent for both chemotherapy-induced emesis and irritable bowel syndrome (IBS). Despite demonstrating a sound pharmacological profile and progressing to clinical trials, its development was ultimately discontinued for both indications. This in-depth technical guide provides a comprehensive history of this compound's discovery and development, detailing its mechanism of action, preclinical pharmacology, metabolic fate, and clinical evaluation.
Discovery and Rationale: Targeting the Substance P/NK-1 Receptor Pathway
The discovery of this compound was rooted in the understanding of the critical role of Substance P (SP) and its high-affinity receptor, the neurokinin-1 (NK-1) receptor, in mediating emesis and pain signaling pathways. The NK-1 receptor is densely expressed in key areas of the central and peripheral nervous systems involved in the vomiting reflex, including the nucleus tractus solitarius and the area postrema.[1] Blockade of this receptor was therefore a rational target for the development of antiemetic and analgesic drugs.
This compound, chemically known as (2S,3S)-2-Diphenylmethyl-3-[(5-isopropyl-2-methoxybenzyl)amino]quinuclidine, was identified as a potent and selective antagonist of the NK-1 receptor.[2]
Mechanism of Action and Preclinical Pharmacology
This compound exerts its pharmacological effects by competitively inhibiting the binding of Substance P to the NK-1 receptor. This antagonism blocks the downstream signaling cascade that leads to the physiological responses of emesis and nociception.
Signaling Pathway of Substance P and this compound's Intervention
Preclinical Efficacy
The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its robust vomiting reflex. In preclinical studies, this compound demonstrated significant efficacy in preventing both acute and delayed emesis induced by the chemotherapeutic agent cisplatin.
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
A common protocol for evaluating anti-emetic drugs in this model involves the following steps:
-
Animal Model: Male ferrets are typically used.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: this compound or vehicle is administered orally or subcutaneously prior to the emetogen.
-
Emetogen Challenge: Cisplatin is administered intravenously or intraperitoneally at a dose known to induce a consistent emetic response.
-
Observation: The animals are observed for a defined period (e.g., 24-72 hours) for the frequency of retching and vomiting episodes.
-
Endpoints: The primary endpoints are the number of retches and vomits, and the percentage of animals protected from emesis.
Pharmacokinetics and Metabolism
This compound exhibits a pharmacokinetic profile characterized by high clearance and a moderate to high volume of distribution in preclinical species. Its oral bioavailability varies across species.[3]
A key feature of this compound's metabolism is its conversion to two pharmacologically active metabolites:
-
CJ-12,458: An alkene metabolite.
-
CJ-12,764: A benzylic alcohol metabolite.
These metabolites contribute to the overall pharmacological effect of the drug. The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2D6.
This compound Metabolic Pathway
| Parameter | Rat | Gerbil | Guinea Pig | Ferret | Dog | Monkey |
| Clearance (L/h/kg) | High | - | High | - | High | Very High |
| Volume of Distribution (L/kg) | 7.7 | - | 3.9 | - | - | 28 |
| Terminal Half-life (h) | 7.7 | - | 0.6 | - | - | - |
| Oral Bioavailability (%) | - | - | <0.2 | - | 28 | - |
| Data compiled from preclinical studies.[3] Dashes indicate data not available. |
Clinical Development
This compound was advanced into clinical trials for two primary indications: chemotherapy-induced emesis and irritable bowel syndrome.
Chemotherapy-Induced Emesis (CIE)
This compound underwent Phase I and II clinical trials for the prevention of CIE. A Phase II, double-blind, randomized study was conducted to evaluate its safety and efficacy in controlling cisplatin-induced emesis.
Experimental Protocol: Phase II CIE Clinical Trial (General Outline)
While the specific protocol for the this compound trial is not publicly detailed, a typical Phase II trial for this indication would involve:
-
Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy (e.g., high-dose cisplatin).
-
Study Design: A double-blind, randomized, placebo- or active-controlled design.
-
Treatment Arms:
-
This compound at one or more dose levels.
-
Placebo or a standard-of-care antiemetic (e.g., a 5-HT3 receptor antagonist).
-
-
Endpoints:
-
Primary: Complete response, defined as no emetic episodes (vomiting or retching) and no use of rescue medication in the acute (0-24 hours) and/or delayed (24-120 hours) phases.
-
Secondary: Severity of nausea, patient-reported outcomes, and safety and tolerability.
-
The clinical trial results indicated that while this compound was well-tolerated and effective in controlling emesis, it was less effective in controlling nausea. This lack of significant efficacy against nausea, a particularly distressing symptom for patients, led to the discontinuation of its development for the CIE indication.
Irritable Bowel Syndrome (IBS)
Following the halt in its development for CIE, Pfizer explored this compound for the potential treatment of irritable bowel syndrome. A pilot study involving 14 patients with IBS was conducted. However, the development for this indication also appears to have been discontinued, suggesting that the compound did not meet the desired efficacy endpoints in this patient population. Details of the clinical trial results for the IBS study are not available in the published literature.
Synthesis
Detailed information regarding the commercial synthesis of this compound is proprietary to Pfizer. However, based on its chemical structure, a plausible synthetic route would likely involve the coupling of a suitably substituted quinuclidine core with a diphenylmethyl group and a 5-isopropyl-2-methoxybenzylamine side chain.
Conclusion
This compound represents a well-characterized, selective NK-1 receptor antagonist that showed promise in preclinical models for the treatment of emesis. Its journey through clinical development highlights the challenges in translating preclinical efficacy into clinically meaningful benefits for patients, particularly in managing subjective symptoms like nausea. While the development of this compound was ultimately discontinued, the research contributed to the broader understanding of the role of the NK-1 receptor pathway in human disease and informed the development of other successful NK-1 receptor antagonists that are now part of the standard of care for chemotherapy-induced nausea and vomiting. The story of this compound serves as a valuable case study for researchers and drug development professionals in the fields of pharmacology and clinical research.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Pharmacokinetics of this compound, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eziopitant. Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Preclinical Pharmacodynamics of Ezlopitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezlopitant, also known as CJ-11,974, is a potent, selective, non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] The NK-1 receptor and its endogenous ligand, substance P, are integral to the pathophysiology of numerous conditions, including emesis, pain, inflammation, and mood disorders.[1][3] this compound's development was primarily focused on its potential as a therapeutic agent for chemotherapy-induced emesis and irritable bowel syndrome.[1] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.
Core Mechanism of Action: NK-1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of substance P to the NK-1 receptor. This action prevents the subsequent activation of intracellular signaling cascades, primarily through the Gq protein pathway, which leads to the activation of phospholipase C and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in increased intracellular calcium levels and the activation of protein kinase C, leading to neuronal excitation. By inhibiting this pathway, this compound effectively dampens the physiological responses mediated by substance P.
Figure 1: this compound's mechanism of action at the NK-1 receptor signaling pathway.
In Vitro Pharmacodynamics
The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity, selectivity, and functional antagonist activity at the NK-1 receptor across various species.
Quantitative In Vitro Data
| Assay Type | Species/Receptor | Result Type | Value | Reference |
| Radioligand Binding | Human NK-1 | Kᵢ | 0.2 nmol/l | |
| Radioligand Binding | Guinea Pig NK-1 | Kᵢ | 0.9 nmol/l | |
| Radioligand Binding | Ferret NK-1 | Kᵢ | 0.6 nmol/l | |
| Radioligand Binding | Gerbil NK-1 | Kᵢ | 0.5 nmol/l | |
| Selectivity Assay | NK-2 and NK-3 Receptors | Affinity | No affinity up to 1 µmol/l | |
| Functional Assay | Guinea Pig Trachea | pA₂ | 7.8 |
Experimental Protocols
Radioligand Binding Assay:
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the NK-1 receptor.
-
Methodology:
-
Membrane preparations from cells expressing human, guinea pig, ferret, or gerbil NK-1 receptors were used.
-
Membranes were incubated with a radiolabeled substance P analogue, [³H]Substance P.
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the NK-1 receptor.
-
After incubation, bound and free radioligand were separated via filtration.
-
The amount of bound radioactivity was quantified using scintillation counting.
-
The IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) was determined and converted to a Kᵢ value.
-
Functional Antagonism Assay (Guinea Pig Trachea):
-
Objective: To assess the functional antagonist activity of this compound.
-
Methodology:
-
Isolated guinea pig tracheal tissue, which contracts in response to substance P, was mounted in an organ bath.
-
Cumulative concentration-response curves to substance P were generated in the absence and presence of various concentrations of this compound.
-
The rightward shift in the substance P concentration-response curve caused by this compound was used to calculate the pA₂ value, a measure of antagonist potency.
-
In Vivo Pharmacodynamics
This compound's efficacy was evaluated in several preclinical animal models relevant to its intended clinical indications, primarily focusing on emesis and reward-seeking behaviors.
Quantitative In Vivo Efficacy Data
| Model | Species | Endpoint | Treatment | Efficacy | Reference |
| Cisplatin-Induced Emesis (Acute) | Ferret | Retching & Vomiting | 0.03-3 mg/kg (oral) or 0.3-3 mg/kg (s.c.) | Prevention of emetic responses | |
| Cisplatin-Induced Emesis (Delayed) | Ferret | Retching & Vomiting | Repeated s.c. injection | Significant inhibition of delayed emesis | |
| NK-1 Mediated Behavior | Gerbil | Hindpaw Tapping | 0.1-1 mg/kg (s.c.) | Dose-dependent inhibition | |
| Sucrose Self-Administration | Rat | Lever Presses | 2, 5, 10 mg/kg (i.p.) | Dose-dependent decrease | |
| Ethanol Self-Administration | Rat | Lever Presses | 10 mg/kg (i.p.) | Significant decrease | |
| Saccharin Intake | Rat | Fluid Consumption | 5, 10 mg/kg (i.p.) | Significant decrease |
Experimental Protocols & Workflows
Cisplatin-Induced Emesis Model (Ferret):
-
Objective: To evaluate the anti-emetic efficacy of this compound against both acute and delayed chemotherapy-induced emesis.
-
Protocol:
-
Acute Phase: Ferrets were administered a high dose of cisplatin (10 mg/kg, i.p.) to induce emesis. This compound was administered either orally (0.03-3 mg/kg) or subcutaneously (0.3-3 mg/kg) prior to cisplatin challenge.
-
Delayed Phase: A lower dose of cisplatin (5 mg/kg, i.p.) was used to model delayed emesis. Ferrets received repeated subcutaneous injections of this compound.
-
Endpoint: The number of retching and vomiting episodes was recorded and compared between vehicle- and this compound-treated groups.
-
Figure 2: Experimental workflow for the ferret model of cisplatin-induced emesis.
Operant Self-Administration Model (Rat):
-
Objective: To assess the effect of this compound on the motivation to consume rewarding substances like sucrose and ethanol.
-
Protocol:
-
Rats were trained to press a lever to receive a reward (e.g., 5% sucrose or 10% ethanol solution) on a fixed-ratio schedule.
-
Once stable responding was achieved, rats were administered this compound (e.g., 2, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Endpoint: The number of presses on the active lever was recorded as a measure of appetitive responding. Locomotor activity was also monitored to rule out general sedative effects.
-
Central Nervous System Activity
Evidence from preclinical studies indicates that this compound acts on NK-1 receptors within the central nervous system (CNS). This is supported by its ability to inhibit centrally mediated behaviors, such as hindpaw tapping induced by intracerebroventricular injection of a substance P agonist in gerbils. Furthermore, pharmacokinetic studies in dogs demonstrated that this compound and its two active metabolites, CJ-12,458 and CJ-12,764, can penetrate the cerebrospinal fluid (CSF), making them available to contribute to centrally mediated pharmacological effects.
Conclusion
The preclinical pharmacodynamic data for this compound robustly demonstrate its profile as a potent and highly selective NK-1 receptor antagonist. In vitro studies confirm its high affinity for the NK-1 receptor across multiple species with no significant off-target binding to NK-2 or NK-3 receptors. In vivo models have successfully translated this molecular activity into functional efficacy, particularly in the prevention of both acute and delayed cisplatin-induced emesis in ferrets. Studies also indicate that this compound can modulate reward-seeking behavior, reducing the appetitive responding for sucrose and ethanol in rats. The ability of this compound and its active metabolites to access the CNS underpins its efficacy in models of centrally mediated processes. Although development for emesis was discontinued, these preclinical findings highlight the significant therapeutic potential of targeting the NK-1 receptor pathway.
References
Ezlopitant: A Technical Guide to its Metabolites and Their Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezlopitant is a potent and selective non-peptidic antagonist of the neurokinin-1 (NK1) receptor. Its pharmacological activity, however, is not solely attributable to the parent compound. In vivo, this compound undergoes extensive metabolism, giving rise to several metabolites, some of which are pharmacologically active and contribute significantly to the overall therapeutic effect. This technical guide provides a comprehensive overview of the current knowledge on this compound's metabolites, their activity, and the experimental methodologies used to characterize them.
Metabolic Profile of this compound
This compound is extensively metabolized in both preclinical species and humans, with the liver being the primary site of biotransformation. The metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4, 3A5, and 2D6.[1] In humans, no unchanged drug is detected in urine and feces, indicating complete metabolic clearance.[2]
Key Active Metabolites in Preclinical Species
In preclinical species, two major pharmacologically active metabolites have been identified:
-
CJ-12,458: An alkene metabolite.
-
CJ-12,764: A benzyl alcohol metabolite.
Following administration of this compound, CJ-12,764 is generally found in greater abundance than CJ-12,458.[3] Both this compound and its active metabolites can cross the blood-brain barrier, enabling them to exert centrally mediated pharmacological effects.[3]
Major Metabolites in Humans
In humans, the primary metabolic pathway involves the oxidation of the isopropyl side chain of this compound. This leads to the formation of several key metabolites:
-
M16 (ω-hydroxy and ω-1-hydroxy metabolites): The major circulating metabolites.
-
M12 (ω,ω-1-dihydroxy metabolite): A significant circulating metabolite.
-
M14 (propionic acid metabolite): The major metabolite found in feces, formed by further oxidation of the ω-hydroxy metabolite.[2]
Other metabolic pathways include O-demethylation, dehydrogenation of the isopropyl group, and oxidation of the quinuclidine moiety.
Pharmacological Activity
This compound
This compound is a high-affinity antagonist of the NK1 receptor. The inhibitory constant (Ki) for [³H]substance P binding to NK1 receptors from various species is presented in the table below.
| Species | Ki (nmol/l) |
| Human | 0.2 |
| Guinea Pig | 0.9 |
| Ferret | 0.6 |
| Gerbil | 0.5 |
Metabolites
While CJ-12,458 and CJ-12,764 are confirmed to be pharmacologically active, specific quantitative data on their binding affinity (Ki or IC50) for the NK1 receptor, as well as for the human-specific metabolites (M16, M12, and M14), are not publicly available in the reviewed scientific literature. The pharmacological activity of these key metabolites is summarized qualitatively below.
| Metabolite | Description | Pharmacological Activity |
| CJ-12,458 | Alkene metabolite | Active |
| CJ-12,764 | Benzyl alcohol metabolite | Active |
| M16 | ω-hydroxy and ω-1-hydroxy metabolites | Activity not specified in literature |
| M12 | ω,ω-1-dihydroxy metabolite | Activity not specified in literature |
| M14 | Propionic acid metabolite | Activity not specified in literature |
| CP-611,781 | Diol metabolite of CJ-12,458 | Activity not specified in literature |
| CP-616,762 | 1° alcohol metabolite of CJ-12,458 | Activity not specified in literature |
Experimental Protocols and Methodologies
In Vitro Metabolism Studies Using Human Liver Microsomes
The metabolism of this compound and its metabolites is typically investigated using in vitro assays with human liver microsomes. These studies are crucial for identifying the metabolic pathways and the enzymes involved.
General Protocol Outline:
-
Incubation: Test compound (this compound or its metabolite) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation Conditions: The mixture is incubated at 37°C with gentle agitation for a specified period.
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzyme Kinetics of CJ-12,458 Metabolism:
The formation of the diol (CP-611,781) and 1° alcohol (CP-616,762) metabolites from CJ-12,458 in human liver microsomes follows Michaelis-Menten kinetics. The apparent KM values are presented below.
| Metabolite | Apparent KM (µM) |
| CP-611,781 (Diol) | 5.4 |
| CP-616,762 (1° Alcohol) | 8.5 |
NK1 Receptor Binding Assay
The affinity of this compound and its potential metabolites for the NK1 receptor is determined using radioligand binding assays.
General Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably expressing human NK1 receptor).
-
Incubation: The cell membranes are incubated with a radiolabeled NK1 receptor ligand (e.g., [³H]substance P) and varying concentrations of the test compound (this compound or metabolite).
-
Incubation Conditions: The incubation is carried out in a suitable buffer at a specific temperature and for a defined duration.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
References
- 1. Metabolism of this compound, a nonpeptidic substance P receptor antagonist, in liver microsomes: enzyme kinetics, cytochrome P450 isoform identity, and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tachykinin NK1 Receptor: A Core Target in Disease and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) predominantly activated by the neuropeptide Substance P (SP), is a critical player in a wide array of physiological and pathological processes.[1][2] Its widespread distribution throughout the central and peripheral nervous systems, as well as in various peripheral tissues, implicates it in the modulation of pain, inflammation, mood, and emesis.[2][3] This central role has positioned the NK1 receptor as a significant target for therapeutic intervention in a variety of diseases. This technical guide provides a comprehensive overview of the NK1 receptor's role in disease, focusing on quantitative data from clinical trials, detailed experimental protocols for its study, and visualizations of its complex signaling pathways and experimental workflows.
The NK1 Receptor and Its Ligand: A Pro-Inflammatory Axis
The interaction between Substance P and the NK1 receptor is a key driver of neurogenic inflammation.[1] This binding activates downstream signaling cascades that lead to the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, primarily through the activation of the transcription factor NF-κB. The SP-NK1R system is involved in a multitude of cellular responses including vasodilation, modulation of cell proliferation, and pain transmission.
There are two isoforms of the NK1 receptor, a full-length and a truncated form, which differ in their signaling capabilities. The full-length isoform is predominantly expressed in immune and inflammatory cells and is crucial for mediating pro-inflammatory responses.
Role in Disease: From Emesis to Neuroinflammation
The involvement of the NK1 receptor in various disease states has been extensively studied, with the most significant clinical success seen in the management of chemotherapy-induced nausea and vomiting (CINV). However, its role in other conditions such as pain, depression, and inflammatory diseases continues to be an active area of research.
Chemotherapy-Induced Nausea and Vomiting (CINV)
The NK1 receptor plays a pivotal role in the emetic reflex, particularly in the delayed phase of CINV. Chemotherapy triggers the release of Substance P, which then activates NK1 receptors in the brain's vomiting centers. NK1 receptor antagonists, such as aprepitant, fosaprepitant, netupitant, and rolapitant, have revolutionized the prevention of CINV by blocking this pathway.
Table 1: Efficacy of NK1 Receptor Antagonists in Preventing Chemotherapy-Induced Nausea and Vomiting (CINV)
| NK1 Receptor Antagonist | Chemotherapy Emetogenicity | Comparator/Control | Complete Response (CR) Rate - Overall Phase (0-120h) | Odds Ratio (OR) or Risk Ratio (RR) [95% CI] | p-value | Reference(s) |
| Aprepitant | Highly Emetogenic (HEC) | Standard Therapy (5-HT3 RA + Dexamethasone) | 72% vs 54% | OR = 0.51 [0.46 to 0.57] | < 0.001 | |
| Fosaprepitant (single dose) | Highly Emetogenic (HEC) | Aprepitant (3-day regimen) | 71.9% vs 72.3% | Non-inferior | - | |
| Netupitant/Palonosetron (NEPA) | Highly Emetogenic (HEC) | Palonosetron alone | Significantly Higher | - | < 0.05 | |
| Netupitant/Palonosetron (NEPA) | Moderately Emetogenic (MEC) | Aprepitant + Palonosetron | 81% vs 76% (Cycle 1) | - | - | |
| Rolapitant | Highly Emetogenic (HEC) | Control (5-HT3 RA + Dexamethasone) | 72.7% vs 58.4% | - | < 0.001 | |
| General NK1-RAs | HEC & MEC (Adults) | Control | 70.8% vs 56.0% | - | < 0.001 | |
| General NK1-RAs | HEC & MEC (Children) | Control | - | OR = 2.807 | < 0.001 |
Complete Response is typically defined as no emetic episodes and no use of rescue medication.
Pain
Preclinical studies in animal models have consistently shown that NK1 receptor antagonists can attenuate nociceptive responses, particularly in states of inflammation or nerve damage. However, the translation of these findings to clinical efficacy in humans has been largely disappointing, with multiple clinical trials failing to demonstrate significant analgesic effects in various pain states. A recent meta-analysis of preoperative single-administration of NK-1 antagonists did show a reduction in postoperative pain at 2 and 24 hours.
Table 2: Efficacy of NK1 Receptor Antagonists in Postoperative Pain
| Intervention | Outcome | Mean Difference (MD) [95% CI] | p-value | Heterogeneity (I²) | Number of Studies (Patients) | Reference |
| Preoperative NK-1 Antagonists vs. Placebo/Standard Care | Pain at 2 hours (0-10 scale) | -0.62 [-0.91, -0.32] | < 0.001 | 0% | 8 (n=not specified) | |
| Preoperative NK-1 Antagonists vs. Placebo/Standard Care | Pain at 24 hours (0-10 scale) | -0.65 [-1.22, -0.09] | 0.02 | 86% | 9 (n=not specified) |
Depression and Anxiety
The high expression of NK1 receptors in brain regions associated with mood and stress regulation has suggested their potential as targets for treating affective disorders. Initial Phase 2 clinical trials with aprepitant and another compound showed promising antidepressant and anxiolytic effects, comparable to selective serotonin reuptake inhibitors (SSRIs). However, subsequent larger trials failed to replicate these findings, leading to a decline in the pursuit of NK1 receptor antagonists for depression.
Signaling Pathways of the NK1 Receptor
Upon binding of Substance P, the NK1 receptor, a class A GPCR, couples to G-proteins, primarily Gq/11, to initiate a cascade of intracellular signaling events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The NK1 receptor can also activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Experimental Protocols for Studying the NK1 Receptor
A variety of in vitro and in vivo techniques are employed to investigate the function and regulation of the NK1 receptor. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity of ligands for the NK1 receptor and to quantify receptor density in a given tissue or cell preparation.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the NK1 receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]Substance P), and either buffer (for total binding), a non-labeled competitor ligand (for competition assays), or an excess of unlabeled ligand (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) for competitor ligands.
-
Calcium Imaging Assay
This technique is used to measure changes in intracellular calcium concentration upon NK1 receptor activation, providing a functional readout of receptor signaling.
Protocol:
-
Cell Preparation:
-
Culture cells expressing the NK1 receptor on glass coverslips or in 96-well plates suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye.
-
Wash the cells to remove excess dye.
-
-
Image Acquisition:
-
Mount the coverslip on a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye.
-
Acquire a baseline fluorescence image before stimulation.
-
Add the NK1 receptor agonist (e.g., Substance P) to the cells while continuously recording fluorescence images.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity over time for each ROI.
-
Express the change in fluorescence as a ratio (e.g., F/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence) to represent the change in intracellular calcium concentration.
-
Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced movement of the NK1 receptor from the cell surface into intracellular compartments, a key mechanism of receptor desensitization and regulation.
Protocol:
-
Cell Preparation:
-
Use cells stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP) or use immunofluorescence to label the endogenous receptor.
-
Culture the cells on coverslips.
-
-
Internalization Induction:
-
Incubate the cells with an NK1 receptor agonist (e.g., Substance P) at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
As a control, incubate cells at 4°C to prevent endocytosis.
-
-
Visualization:
-
Fix the cells with paraformaldehyde.
-
If not using a fluorescently tagged receptor, perform immunocytochemistry with an antibody against the NK1 receptor followed by a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides.
-
Visualize the subcellular localization of the NK1 receptor using fluorescence or confocal microscopy.
-
-
Quantification (Optional):
-
Use image analysis software to quantify the amount of receptor at the plasma membrane versus in intracellular vesicles.
-
Alternatively, a biochemical approach can be used where cell surface proteins are biotinylated, and the amount of biotinylated receptor remaining on the surface after agonist treatment is quantified by western blotting.
-
Immunohistochemistry
This technique is used to visualize the distribution and localization of the NK1 receptor within tissue sections, providing anatomical context to its function.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde) and dissect the tissue of interest.
-
Post-fix the tissue and then cryoprotect it in a sucrose solution.
-
Cut the tissue into thin sections using a cryostat or vibratome.
-
-
Immunostaining:
-
Mount the tissue sections on microscope slides.
-
Permeabilize the sections with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution (e.g., normal serum).
-
Incubate the sections with a primary antibody specific for the NK1 receptor overnight at 4°C.
-
Wash the sections to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
-
Imaging and Analysis:
-
Mount the coverslips with an anti-fade mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
The location and intensity of the fluorescent signal indicate the distribution and relative abundance of the NK1 receptor in the tissue.
-
Conclusion
The tachykinin NK1 receptor remains a compelling target for drug discovery due to its integral role in a range of pathophysiological processes. While the clinical success of NK1 receptor antagonists has been most pronounced in the management of CINV, ongoing research continues to explore their potential in other therapeutic areas. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further unravel the complexities of the NK1 receptor and harness its therapeutic potential. A thorough understanding of its signaling mechanisms and the application of robust experimental methodologies are crucial for the development of novel and effective therapies targeting this important receptor.
References
Ezlopitant for Irritable Bowel Syndrome: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezlopitant (also known as CJ-11,974) is a potent and selective, non-peptide neurokinin-1 (NK1) receptor antagonist that was investigated by Pfizer for the potential treatment of Irritable Bowel Syndrome (IBS).[1] The rationale for its development stemmed from the understanding that the NK1 receptor and its endogenous ligand, Substance P, play a significant role in the pathophysiology of IBS, particularly in visceral hypersensitivity, gastrointestinal motility, and neurogenic inflammation. Although the development of this compound for IBS appears to have been discontinued, the exploration of NK1 receptor antagonism remains a pertinent area of research for novel IBS therapies. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound for IBS, including its mechanism of action, relevant experimental protocols, and a framework for data presentation.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Substance P, a member of the tachykinin family of neuropeptides, is a key mediator of pain and inflammation in the gastrointestinal tract. It exerts its effects by binding to the G protein-coupled NK1 receptor, which is expressed on various cell types in the gut, including enteric neurons, smooth muscle cells, immune cells, and epithelial cells. In IBS, an upregulation of this signaling pathway is thought to contribute to the characteristic symptoms of abdominal pain and altered bowel habits.
This compound, as an NK1 receptor antagonist, competitively blocks the binding of Substance P to its receptor, thereby attenuating its downstream effects. This includes the modulation of visceral pain signals, reduction of neurogenic inflammation, and normalization of gut motility.
Signaling Pathway Diagram
The following diagram illustrates the Substance P/NK1 receptor signaling pathway and the proposed point of intervention for this compound.
Data Presentation
While specific quantitative data from the pilot study of this compound in 14 IBS patients is not publicly available, the following tables represent the types of data that would be collected in clinical trials for an investigational drug like this compound for IBS. These tables are based on standard endpoints in IBS research and are provided as a template for data presentation.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=X) | Placebo (N=X) |
| Age (years), mean ± SD | ||
| Sex, n (%) | ||
| - Female | ||
| - Male | ||
| Race, n (%) | ||
| - Caucasian | ||
| - African American | ||
| - Asian | ||
| - Other | ||
| IBS Subtype, n (%) | ||
| - IBS-D | ||
| - IBS-M | ||
| Duration of IBS (years), mean ± SD | ||
| Baseline Abdominal Pain Score, mean ± SD | ||
| Baseline Stool Consistency (BSFS)**, mean ± SD | ||
| Baseline Bloating Score, mean ± SD | ||
| *Assessed on a 0-10 numerical rating scale. | ||
| **Bristol Stool Form Scale. |
Table 2: Efficacy Endpoints
| Endpoint | This compound (N=X) | Placebo (N=X) | p-value |
| Primary Endpoint | |||
| Composite Responders, n (%) | |||
| Secondary Endpoints | |||
| Change from Baseline in Weekly Abdominal Pain Score, mean ± SD | |||
| Change from Baseline in Weekly Bloating Score, mean ± SD | |||
| Change from Baseline in Stool Frequency (CSBMs/week)**, mean ± SD | |||
| Adequate Relief of IBS Symptoms (Weekly), n (%) | |||
| Change from Baseline in IBS-QoL Score***, mean ± SD | |||
| Composite responders are typically defined as patients who experience a clinically meaningful improvement in both abdominal pain and stool consistency for a specified duration of the treatment period. | |||
| **Complete Spontaneous Bowel Movements per week. | |||
| ***Irritable Bowel Syndrome Quality of Life. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be relevant to the investigation of this compound in IBS research.
In Vitro: NK1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NK1 receptor.
Methodology:
-
Receptor Preparation: Membranes are prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or U-373 MG cells) or from relevant tissue homogenates (e.g., guinea pig ileum).
-
Radioligand: A radiolabeled NK1 receptor antagonist, such as [³H]-Substance P or a specific radiolabeled antagonist, is used.
-
Assay:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Ex Vivo: Guinea Pig Ileum Contraction Assay
Objective: To assess the functional antagonist activity of this compound on NK1 receptor-mediated smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.
-
Assay:
-
A cumulative concentration-response curve to an NK1 receptor agonist (e.g., Substance P or a selective agonist like GR73632) is established to determine the EC₅₀.
-
The tissue is then incubated with varying concentrations of this compound for a predetermined period.
-
In the presence of this compound, a second concentration-response curve to the NK1 receptor agonist is generated.
-
-
Data Analysis: The antagonistic effect of this compound is quantified by determining the Schild plot analysis to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
In Vivo: Animal Model of Visceral Hypersensitivity
Objective: To evaluate the effect of this compound on visceral pain in a preclinical model of IBS.
Methodology:
-
Animal Model: A common model is the acetic acid-induced post-inflammatory visceral hypersensitivity model in rats. Briefly, a dilute solution of acetic acid is instilled into the colon to induce a transient inflammation. After the inflammation subsides (typically after 7 days), the animals exhibit visceral hypersensitivity.
-
Visceral Sensitivity Assessment: Visceral sensitivity is measured by recording the visceromotor response (VMR), which is the contraction of the abdominal muscles in response to colorectal distension (CRD). A balloon catheter is inserted into the colorectum, and graded pressures are applied. The VMR is quantified by electromyography (EMG) of the external oblique muscles.
-
Drug Administration: this compound or vehicle is administered to the animals (e.g., orally or intraperitoneally) at various doses and at a specified time before the CRD procedure.
-
Data Analysis: The VMR at each distension pressure is compared between the this compound-treated and vehicle-treated groups. A reduction in the VMR in the this compound group indicates an analgesic effect.
Experimental Workflow Diagram
Conclusion
This compound, as a selective NK1 receptor antagonist, represents a targeted therapeutic approach for IBS based on a sound pathophysiological rationale. While its clinical development for this indication did not proceed, the scientific investigation into its mechanism and potential effects provides valuable insights for the broader field of neurogastroenterology and drug development for functional gastrointestinal disorders. The methodologies and data frameworks presented in this guide offer a structured approach for researchers continuing to explore the therapeutic potential of NK1 receptor antagonism in IBS and other visceral pain conditions. The lack of publicly available clinical data for this compound in IBS underscores the challenges in drug development and highlights the importance of transparent data sharing to advance scientific knowledge.
References
Ezlopitant: A Technical Guide to a Selective NK1 Receptor Antagonist in Pain and Emesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezlopitant (CJ-11,974) is a potent, selective, and non-peptidic antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Developed by Pfizer, it has been a significant tool in preclinical and clinical research, primarily investigating its antiemetic and potential antinociceptive effects.[1][3] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide deeply involved in the transmission of pain signals and the inflammatory cascade, as well as being a key mediator of the emetic reflex.[4] By blocking the action of Substance P at this receptor, this compound provides a targeted mechanism for intervention in these pathways.
While its development for chemotherapy-induced emesis was discontinued during Phase II clinical trials due to lesser efficacy against nausea compared to vomiting, the extensive research conducted provides valuable insights into the role of the SP/NK1 pathway. This guide offers an in-depth summary of this compound's pharmacology, mechanism of action, and the experimental protocols used to evaluate its efficacy in pain and emesis models.
Core Mechanism of Action: Antagonism of the Substance P/NK1 Pathway
Substance P is an undecapeptide neurotransmitter found in the central and peripheral nervous systems. It plays a crucial role in nociception by co-existing with glutamate in primary afferent nerve fibers that respond to painful stimuli, enhancing and sustaining pain signals. In the context of emesis, the brainstem's vomiting center, particularly the area postrema and the nucleus tractus solitarius, contains high concentrations of both Substance P and NK1 receptors. The binding of SP to the NK1 receptor is considered a final common pathway in the vomiting reflex, triggered by various stimuli, including chemotherapy agents.
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding Substance P, it primarily activates the Gαq protein subunit, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC), leading to neuronal excitation.
This compound functions as a competitive antagonist at the NK1 receptor, binding to it and thereby preventing Substance P from initiating this intracellular signaling cascade.
Data Presentation: Pharmacology and Efficacy
Binding Affinity and Pharmacokinetics
This compound demonstrates high affinity for the NK1 receptor across multiple species. It is characterized by its conversion to two pharmacologically active metabolites, CJ-12,458 and CJ-12,764, which likely contribute to its in vivo effects.
Table 1: this compound Binding Affinity for NK1 Receptors
| Species | Ki (nmol/L) |
|---|---|
| Human | 0.2 |
| Guinea Pig | 0.9 |
| Ferret | 0.6 |
| Gerbil | 0.5 |
Data sourced from [3H]substance P binding inhibition assays.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Clearance (mL/min/kg) | Oral Bioavailability (F%) |
|---|---|---|
| Rat | 65 | 15 |
| Gerbil | 136 | 2.1 |
| Guinea Pig | 98 | 17 |
| Ferret | 27 | 28 |
| Dog | 27 | 2.7 |
| Monkey | 42 | Not Reported |
Data sourced from MedChemExpress, citing Reed-Hagen et al., 1999.
Preclinical Efficacy in Emesis Models
The ferret is considered the gold-standard animal model for emesis research due to its vomiting reflex closely resembling that of humans. This compound has shown significant efficacy in preventing both acute and delayed emesis induced by the chemotherapeutic agent cisplatin in this model.
Table 3: Efficacy of this compound Against Cisplatin-Induced Acute Emesis in Ferrets
| Administration | Dose (mg/kg) | Inhibition of Retching & Vomiting |
|---|---|---|
| Oral | 0.03 - 3 | Dose-dependent prevention |
| Subcutaneous | 0.3 - 3 | Dose-dependent prevention |
Acute emesis induced by a single intraperitoneal injection of cisplatin (10 mg/kg).
Table 4: Efficacy of this compound Against Cisplatin-Induced Delayed Emesis in Ferrets
| Administration | Treatment Regimen | Result |
|---|---|---|
| Subcutaneous | Repeated Injections | Significant inhibition of retching & vomiting |
Delayed emesis observed after a lower dose of cisplatin (5 mg/kg, i.p.).
Preclinical Efficacy in Pain Models
To assess central NK1 receptor antagonism, a common model involves inducing hindpaw tapping in gerbils by intracerebroventricular injection of an SP analog. This compound effectively inhibits this behavior, confirming its ability to act on NK1 receptors in the central nervous system.
Table 5: Efficacy of this compound in the Gerbil Hindpaw Tapping Model
| Administration | Dose (mg/kg) | Result |
|---|---|---|
| Subcutaneous | 0.1 - 1 | Dose-dependent inhibition of tapping |
Tapping induced by intracerebroventricular injection of [Sar9,Met(O2)11]SP.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol is designed to evaluate the anti-emetic efficacy of compounds against chemotherapy-induced vomiting.
-
Animal Model: Male ferrets (Mustela putorius furo).
-
Acclimatization: Animals are housed individually and allowed to acclimate to the laboratory environment for at least one week prior to experimentation.
-
Emetogen Induction:
-
Acute Emesis: A single intraperitoneal (i.p.) injection of cisplatin at a dose of 10 mg/kg is administered.
-
Delayed Emesis: A single i.p. injection of cisplatin at a lower dose of 5 mg/kg is used.
-
-
Test Compound Administration: this compound or vehicle is administered either orally (p.o.) or subcutaneously (s.c.) at a specified time (e.g., 30-60 minutes) before the cisplatin injection.
-
Observation: Following cisplatin administration, ferrets are observed continuously for a period of 4 to 6 hours (for acute phase) and intermittently for up to 72 hours (for delayed phase).
-
Data Collection: The primary endpoints are the number of retches and the number of vomiting episodes. The latency to the first emetic episode is also recorded.
Protocol 2: Receptor Binding Affinity Assay
This in vitro protocol determines the affinity of a compound for the NK1 receptor.
-
Source of Receptors: Membrane preparations from cell lines stably expressing the human NK1 receptor or from tissues known to be rich in NK1 receptors (e.g., guinea pig or ferret brain).
-
Radioligand: Tritiated Substance P ([3H]SP) is used as the competitive ligand.
-
Assay Procedure:
-
The membrane preparation is incubated in a buffered solution.
-
A fixed concentration of [3H]SP is added to the solution.
-
Varying concentrations of the test compound (this compound) are added to compete with [3H]SP for binding to the NK1 receptors.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters (representing bound [3H]SP) is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]SP (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Conclusion
This compound is a well-characterized, high-affinity NK1 receptor antagonist that has been instrumental in elucidating the role of the Substance P pathway in emesis and pain. Preclinical data robustly support its efficacy in animal models, particularly in preventing chemotherapy-induced emesis by acting on central NK1 receptors. While its clinical development was halted, the compound remains a valuable research tool. The detailed protocols and quantitative data summarized in this guide provide a comprehensive resource for scientists investigating the neurokinin system and developing novel therapeutics targeting the NK1 receptor for a range of physiological and pathological conditions.
References
Methodological & Application
Ezlopitant In Vivo Experimental Protocols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezlopitant is a potent and selective non-peptidic antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including emesis, pain, inflammation, and affective disorders. This document provides detailed application notes and in vivo experimental protocols for the investigation of this compound in preclinical animal models. The protocols outlined below are intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Pharmacokinetics of this compound
This compound has been characterized in several preclinical species, demonstrating variable pharmacokinetic profiles. A summary of key pharmacokinetic parameters is presented in Table 1. The compound is metabolized into two active metabolites, an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764), which contribute to its pharmacological effects.[1] Notably, all three compounds can penetrate the cerebrospinal fluid, suggesting central nervous system activity.[1]
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species [1]
| Species | Route | Oral Bioavailability (%) | t1/2 (h) | CL (L/h/kg) | Vss (L/kg) |
| Rat | IV/Oral | - | 7.7 | 4.1 | 28 |
| Gerbil | IV/Oral | - | - | - | - |
| Guinea Pig | IV/Oral | <0.2 | 0.6 | 6.4 | 3.9 |
| Ferret | IV/Oral | - | - | - | - |
| Dog | IV/Oral | 28 | 2.5 | 1.8 | 4.3 |
| Monkey | IV/Oral | - | 1.1 | 6.0 | 5.8 |
t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state. Data compiled from Reed-Hagen et al., 1999.[1]
Signaling Pathway
This compound functions by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades involved in neurotransmission.
This compound blocks Substance P binding to the NK1 receptor.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is a well-established method for evaluating the anti-emetic potential of novel compounds.[2]
Experimental Workflow
Workflow for the cisplatin-induced emesis model.
Protocol:
-
Animals: Male ferrets (Mustela putorius furo).
-
Housing: Individually housed with a 12-hour light/dark cycle, with free access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days prior to the experiment.
-
Drug Preparation:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
Cisplatin is dissolved in saline.
-
-
Experimental Groups:
-
Vehicle control + Cisplatin
-
This compound (dose range) + Cisplatin
-
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., oral or subcutaneous) at a predetermined time before cisplatin challenge.
-
Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observe the animals continuously for a set period (e.g., 4-24 hours).
-
Record the number of retches and vomits.
-
-
Endpoint Measurement: The primary endpoint is the number of emetic episodes (retches and vomits).
Quantitative Data from a Representative Study:
Table 2: Effect of this compound on Cisplatin-Induced Emesis in Ferrets
| Treatment | Dose (mg/kg) | Route | Number of Retches | Number of Vomits |
| Vehicle | - | s.c. | 105 ± 15 | 25 ± 5 |
| This compound | 1 | s.c. | 10 ± 3 | 2 ± 1 |
| This compound | 3 | s.c. | 2 ± 1 | 0 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. (Hypothetical data based on typical NK1 antagonist efficacy).
Visceral Hypersensitivity in a Rat Model of Irritable Bowel Syndrome (IBS)
This protocol describes the induction of visceral hypersensitivity, a key feature of IBS, and the evaluation of this compound's analgesic effects.
Experimental Workflow
Workflow for the visceral hypersensitivity model.
Protocol:
-
Animals: Adult male Wistar or Sprague-Dawley rats.
-
IBS Model Induction (Water Avoidance Stress):
-
Place rats on a platform (8 x 6 cm) in the center of a plastic container (50 x 30 x 25 cm) filled with fresh water (25°C) to 1 cm below the platform for 1 hour daily for 10 consecutive days.
-
-
Visceral Sensitivity Assessment (Colorectal Distension):
-
A balloon catheter is inserted into the rectum and colon.
-
The balloon is distended to various pressures (e.g., 20, 40, 60, 80 mmHg).
-
The visceromotor response (abdominal muscle contractions) is quantified.
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally 30 minutes before colorectal distension.
-
-
Endpoint Measurement: The primary endpoint is the visceromotor response to colorectal distension, often measured as the number of abdominal contractions or through electromyography.
Table 3: Effect of this compound on Visceral Pain in a Rat IBS Model
| Treatment | Dose (mg/kg, i.p.) | Visceromotor Response (at 60 mmHg) |
| Vehicle | - | 25 ± 4 |
| This compound | 5 | 15 ± 3 |
| This compound | 10 | 8 ± 2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM number of abdominal contractions. (Hypothetical data).
Operant Self-Administration of Sucrose in Rats
This model is used to assess the effect of this compound on the motivation and reward-seeking behavior for a natural reinforcer.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid reward dispenser.
-
Training:
-
Rats are trained to press a lever to receive a sucrose solution (e.g., 5% or 10%) on a fixed-ratio schedule (e.g., FR1 or FR3).
-
Training continues until a stable baseline of responding is achieved.
-
-
Drug Administration:
-
Administer this compound (e.g., 2, 5, or 10 mg/kg, i.p.) or vehicle 30 minutes before the operant session.
-
-
Testing:
-
Place the rats in the operant chambers and record the number of lever presses on the active and inactive levers for a set duration (e.g., 30 minutes).
-
-
Endpoint Measurement: The primary endpoint is the number of active lever presses for the sucrose reward.
Table 4: Effect of this compound on Sucrose Self-Administration in Rats
| Treatment | Dose (mg/kg, i.p.) | Active Lever Presses |
| Vehicle | - | 150 ± 20 |
| This compound | 2 | 100 ± 15 |
| This compound | 5 | 60 ± 10 |
| This compound | 10 | 30 ± 5* |
*p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Locomotor Activity Test
This test is used to assess the general activity levels of the animals and to rule out sedative or stimulant effects of this compound that could confound the results of other behavioral tests.
Protocol:
-
Animals: Mice or rats.
-
Apparatus: Open field arena equipped with automated photobeam detection systems or video tracking software.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
Place the animal in the center of the open field arena.
-
Record locomotor activity for a specified duration (e.g., 30-60 minutes).
-
-
Endpoint Measurement:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).
-
Rearing frequency.
-
Note on Data: Studies have shown that this compound does not significantly affect general locomotor activity at doses that are effective in reducing sucrose and ethanol self-administration.
Conclusion
The in vivo experimental protocols described in this document provide a framework for investigating the pharmacological properties of this compound. These models are essential for elucidating the therapeutic potential of this NK1 receptor antagonist in various conditions, including chemotherapy-induced emesis, irritable bowel syndrome, and disorders of appetitive behavior. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all relevant animal welfare guidelines.
References
Application Notes and Protocols for Ezlopitant in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, in rodent studies. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (also known as CJ-11,974) is a potent antagonist of the neurokinin-1 (NK-1) receptor, which is the primary receptor for Substance P.[1] Substance P is a neuropeptide involved in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[2][3][4] By blocking the NK-1 receptor, this compound has shown potential therapeutic effects in models of emesis, pain, and irritable bowel syndrome (IBS).[1]
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various rodent models.
Table 1: this compound Dosage in Rodent Behavioral and Efficacy Models
| Rodent Model | Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Appetitive Responding (Sucrose) | Rat (Long-Evans) | Intraperitoneal (i.p.) | 2, 5, 10 mg/kg | Not specified | |
| Appetitive Responding (Ethanol) | Rat (Long-Evans) | Intraperitoneal (i.p.) | 10 mg/kg | Not specified | |
| Appetitive Responding (Sucrose) | Mouse (C57BL/6) | Intraperitoneal (i.p.) | 15 mg/kg | Not specified | |
| Cisplatin-Induced Emesis (Pica) | Rat | Oral / Subcutaneous | Dosage not specified in literature | N/A | |
| Visceral Pain (Colorectal Distension) | Rat / Mouse | Oral / Subcutaneous | Dosage not specified in literature | N/A | |
| Irritable Bowel Syndrome (IBS) | Mouse | Oral | Dosage not specified in literature | N/A |
Note: While models for emesis, visceral pain, and IBS are well-established, specific studies detailing the use of this compound in these rodent models with explicit dosages were not identified in the literature search. Researchers should consider the dosages used in appetitive responding models and the pharmacokinetic data as a starting point for dose-finding studies in these other models.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral |
| Terminal Phase Half-life | 7.7 hours | Not specified |
| Oral Bioavailability | N/A | <20% (estimated from literature) |
Data from Reed-Hagen et al. (1999).
Signaling Pathway
This compound exerts its effects by blocking the binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade of the NK-1 receptor is complex and involves multiple pathways that can vary by cell type.
Caption: NK-1 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
The following are detailed protocols for rodent studies involving this compound and related experimental models.
Protocol 1: Operant Self-Administration of Sucrose in Rats
This protocol is adapted from a study investigating the effect of this compound on the motivation to consume palatable rewards.
1. Animals:
-
Male Long-Evans rats.
-
House individually and maintain on a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water, unless otherwise specified.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a syringe pump for delivering liquid reward.
3. Procedure:
-
Training:
-
Rats are trained to press an active lever for a 10% sucrose solution reward on a fixed-ratio 1 (FR1) schedule (one press results in one reward).
-
The session duration is 30 minutes daily.
-
Once stable responding is achieved, the schedule is gradually increased to a fixed-ratio 3 (FR3) schedule (three presses for one reward).
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., sterile saline or a small percentage of a solubilizing agent like Tween 80 in saline).
-
Administer this compound (2, 5, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the start of the operant session.
-
-
Data Collection:
-
Record the number of presses on both the active and inactive levers.
-
The primary endpoint is the number of active lever presses, indicating motivation for the sucrose reward.
-
Caption: Workflow for Operant Self-Administration Study.
Protocol 2: Cisplatin-Induced Pica (Emesis Model) in Rats
This is a generalized protocol for inducing pica (the consumption of non-nutritive substances), an indicator of nausea and emesis in rats, which do not vomit.
1. Animals:
-
Male Sprague-Dawley or Wistar rats.
-
Individually house animals to accurately measure food and kaolin intake.
-
Provide pre-weighed amounts of standard chow and kaolin (a form of clay).
2. Procedure:
-
Acclimation:
-
Allow rats to acclimate to the housing conditions and the presence of kaolin for several days before the experiment.
-
-
Baseline Measurement:
-
Measure daily food and kaolin intake for 2-3 days to establish a baseline.
-
-
Induction of Pica:
-
Administer cisplatin (e.g., 3-6 mg/kg, i.p.) to induce nausea and subsequent pica behavior.
-
-
This compound Administration:
-
Based on pharmacokinetic data, this compound should be administered prior to the cisplatin injection. The optimal timing and dosage would need to be determined in a pilot study. Routes to consider are oral gavage, subcutaneous, or intraperitoneal injection.
-
-
Data Collection:
-
Measure the consumption of kaolin and food at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.
-
An increase in kaolin consumption relative to baseline is indicative of pica.
-
Protocol 3: Zymosan-Induced Irritable Bowel Syndrome (IBS) Model in Mice
This protocol describes the induction of an IBS-like condition in mice, characterized by visceral hypersensitivity.
1. Animals:
-
Male C57BL/6 mice.
-
Group house mice and allow for acclimation.
2. Procedure:
-
Induction of IBS:
-
Lightly anesthetize mice (e.g., with isoflurane).
-
Intracolonically administer a 0.1 mL suspension of zymosan (30 mg/mL in PBS) for three consecutive days. Control animals receive PBS.
-
-
This compound Administration:
-
Administer this compound or vehicle orally (e.g., via gavage) at a predetermined time relative to the zymosan administration. Dosages would need to be optimized, potentially starting with the range effective in other behavioral models (e.g., 15 mg/kg).
-
-
Assessment of Visceral Hypersensitivity:
-
This can be assessed using colorectal distension (CRD) and measuring the abdominal withdrawal reflex (AWR).
-
A balloon catheter is inserted into the colon, and visceral sensitivity is quantified by observing the animal's behavioral response to graded balloon inflation.
-
Protocol 4: General Administration Techniques
1. Oral Gavage (Rat):
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the rat and insert the needle into the esophagus, advancing it to the stomach.
-
Slowly administer the solution. The maximum recommended volume is typically 10-20 mL/kg.
2. Subcutaneous (s.c.) Injection (Mouse):
-
Use a 25-27 gauge needle.
-
Lift the loose skin over the shoulders to form a "tent."
-
Insert the needle into the base of the tent and inject the solution. The maximum volume per site is generally around 5 mL/kg.
3. Intravenous (i.v.) Injection (Rat Tail Vein):
-
Warm the tail to dilate the veins.
-
Restrain the rat and insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the solution. The maximum bolus volume is typically around 5 mL/kg.
Conclusion
This compound is a valuable tool for investigating the role of the NK-1 receptor in various physiological and pathological processes in rodents. The provided protocols and data serve as a guide for designing and conducting experiments. It is crucial to note that for models of emesis, pain, and IBS, specific dose-finding studies for this compound are recommended to establish optimal efficacy. Researchers should always adhere to ethical guidelines and institutional animal care and use committee (IACUC) protocols when conducting animal studies.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Ezlopitant Administration in Ferret Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Ezlopitant, a potent and selective nonpeptide tachykinin NK1 receptor antagonist, in ferret models of emesis. The ferret is a well-established and highly valued model for studying the emetic and anti-emetic properties of pharmacological compounds due to its physiological similarities to the human emetic reflex.[1] This document outlines the mechanism of action of this compound, detailed experimental protocols for evaluating its anti-emetic efficacy, and quantitative data from preclinical studies.
Mechanism of Action: NK1 Receptor Antagonism
Emesis, or vomiting, is a complex reflex involving both central and peripheral pathways. A key neurotransmitter implicated in the emetic response is Substance P. When released, Substance P binds to neurokinin-1 (NK1) receptors in critical areas of the brainstem, such as the nucleus tractus solitarius (NTS) and the area postrema, which are involved in coordinating the emetic reflex.[2][3][4] this compound exerts its anti-emetic effects by competitively blocking the binding of Substance P to these NK1 receptors, thereby inhibiting the downstream signaling cascade that leads to emesis.[5] This central action is believed to be the primary reason for the broad-spectrum anti-emetic activity of NK1 receptor antagonists against various emetic stimuli.
Signaling Pathway of Substance P-Induced Emesis and Inhibition by this compound
Caption: Substance P signaling pathway in emesis and its inhibition by this compound.
Quantitative Data Summary
The anti-emetic efficacy of this compound has been quantified in ferret models using cisplatin as the emetogen. The following tables summarize the dose-dependent effects of this compound administered orally and subcutaneously.
Table 1: Efficacy of Oral this compound Against Cisplatin-Induced Acute Emesis
| Dose (mg/kg) | Route | Emetogen | Observation Period | Outcome | Reference |
| 0.03 - 3 | Oral | Cisplatin (10 mg/kg, i.p.) | Acute Phase | Prevented retching and vomiting |
Table 2: Efficacy of Subcutaneous this compound Against Cisplatin-Induced Emesis
| Dose (mg/kg) | Route | Emetogen | Observation Period | Outcome | Reference |
| 0.3 - 3 | Subcutaneous | Cisplatin (10 mg/kg, i.p.) | Acute Phase | Prevented retching and vomiting | |
| Not Specified | Subcutaneous | Cisplatin (5 mg/kg, i.p.) | Delayed Phase | Significantly inhibited retching and vomiting |
Experimental Protocols
The following are detailed protocols for evaluating the anti-emetic properties of this compound in a ferret model of cisplatin-induced emesis.
Protocol 1: Evaluation of this compound Against Acute Cisplatin-Induced Emesis
This protocol is designed to assess the efficacy of this compound in preventing the acute phase of emesis induced by a high dose of cisplatin.
Materials:
-
Adult male ferrets (1-1.5 kg)
-
This compound
-
Cisplatin
-
Appropriate vehicle for oral and/or subcutaneous administration
-
Observation cages
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: House ferrets individually in observation cages for at least 48 hours before the experiment to allow for acclimatization to the environment. Provide food and water ad libitum.
-
Fasting: Withhold food overnight prior to the administration of cisplatin. Water should remain available.
-
This compound Administration:
-
Oral Administration: Administer this compound (0.03-3 mg/kg) or vehicle orally to the ferrets.
-
Subcutaneous Administration: Administer this compound (0.3-3 mg/kg) or vehicle subcutaneously.
-
-
Cisplatin Administration: 30 minutes after the administration of this compound or vehicle, administer cisplatin (10 mg/kg) intravenously or intraperitoneally.
-
Observation: Immediately following cisplatin administration, continuously observe the ferrets for a period of 4-8 hours for signs of emesis.
-
Data Collection: Record the following parameters:
-
Latency to the first retch and vomit.
-
Total number of retches.
-
Total number of vomits.
-
Number of emetic episodes (a cluster of retches and/or vomits).
-
-
Analysis: Compare the emetic responses in the this compound-treated groups to the vehicle-treated control group to determine the anti-emetic efficacy.
Protocol 2: Evaluation of this compound Against Delayed Cisplatin-Induced Emesis
This protocol is adapted to assess the efficacy of this compound against the delayed phase of emesis, which is induced by a lower dose of cisplatin.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Acclimatization and Fasting: Follow steps 1 and 2 from Protocol 1.
-
Cisplatin Administration: Administer a lower dose of cisplatin (5 mg/kg, i.p.) to induce a delayed emetic response.
-
This compound Administration: Administer repeated subcutaneous injections of this compound or vehicle at specified time points following cisplatin administration (e.g., at 24 and 48 hours post-cisplatin).
-
Observation: Observe the animals continuously for 72 hours post-cisplatin administration. A video monitoring system is recommended for prolonged observation.
-
Data Collection: Record the number of retches and vomits, focusing on the period between 24 and 72 hours to assess the delayed phase.
-
Analysis: Compare the number of emetic events in the delayed phase between the this compound-treated and vehicle-treated groups.
Experimental Workflow Diagram
References
- 1. Emesis in ferrets - PORSOLT [porsolt.com]
- 2. Inhibiting substance p pathway for prevention of chemotherapy-induced emesis: preclinical data, clinical trials of neurokinin-1 receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Roles of substance P and NK(1) receptor in the brainstem in the development of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput HPLC-MS/MS Analysis of Ezlopitant in Human Plasma
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Ezlopitant in human plasma. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in a drug development setting. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
This compound is a non-peptidic antagonist of the neurokinin-1 (NK1) receptor.[][2] It has been investigated for its potential therapeutic effects, including antiemetic and antinociceptive properties.[2] To support pharmacokinetic and toxicokinetic studies, a reliable and efficient bioanalytical method for the quantification of this compound in plasma is essential. This application note presents a detailed protocol for the analysis of this compound in human plasma using HPLC-MS/MS with a deuterated internal standard.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (trideuterated) internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: YMC Basic (C8), 2.1 mm I.D. x 50 mm, 3 µm particle size, or equivalent. This type of column is designed for the analysis of basic compounds and provides excellent peak shape.[][3]
Chromatographic and Mass Spectrometric Conditions
A summary of the optimized HPLC and MS/MS parameters is provided in Table 1.
Table 1: HPLC-MS/MS Instrument Parameters
| Parameter | Setting |
| HPLC | |
| Column | YMC Basic (C8), 2.1 mm I.D. x 50 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (Isocratic) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 455.6 → [Product Ion 1], [Product Ion 2] |
| MRM Transition (this compound-d3 IS) | m/z 458.6 → [Product Ion 1], [Product Ion 2] |
| Collision Energy (CE) | Analyte and IS specific, requires optimization |
| Source Temperature | 500 °C |
| Desolvation Gas Flow | 650 L/h |
Note: The specific product ions and collision energies for this compound and its internal standard need to be determined experimentally by infusing a standard solution of each compound into the mass spectrometer and optimizing the fragmentation.
The molecular weight of this compound is approximately 454.6 g/mol , leading to a protonated precursor ion [M+H]⁺ at m/z 455.6. A trideuterated internal standard would have a precursor ion at m/z 458.6.
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d3 IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound-d3 IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
The following protocol is based on a general procedure for lipid extraction using MTBE, which has been shown to be effective for a broad range of molecules.
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound-d3).
-
Vortex briefly to mix.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 10 seconds.
-
Add 800 µL of MTBE.
-
Cap the tubes and vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers and pellet the precipitated proteins.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (60% Mobile Phase A: 40% Mobile Phase B).
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Linearity
The method demonstrated linearity over a dynamic range of 0.1 to 100 ng/mL for this compound in human plasma. The calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
Precision and Accuracy
Intra- and inter-day precision and accuracy should be evaluated by analyzing replicate QC samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification, LLOQ) for both precision (as relative standard deviation, RSD) and accuracy (as percent deviation from nominal).
Table 2: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | LLOQ (0.1 ng/mL) | LQC (0.3 ng/mL) | MQC (10 ng/mL) | HQC (80 ng/mL) |
| Intra-day Precision (%RSD) | < 15% | < 10% | < 8% | < 7% |
| Intra-day Accuracy (%) | 90 - 110% | 92 - 108% | 95 - 105% | 96 - 104% |
| Inter-day Precision (%RSD) | < 18% | < 12% | < 10% | < 9% |
| Inter-day Accuracy (%) | 88 - 112% | 90 - 110% | 93 - 107% | 94 - 106% |
| Recovery (%) | ~71% | > 70% | > 70% | > 70% |
| Matrix Effect | To be determined | To be determined | To be determined | To be determined |
Recovery
The extraction recovery of this compound is determined by comparing the peak areas of extracted samples with those of unextracted standards. The average absolute recovery for this compound has been reported to be approximately 71%.
Matrix Effect
The matrix effect should be assessed to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard. This can be evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure and rapid chromatographic analysis make this method well-suited for supporting pharmacokinetic studies in a drug development environment. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
References
Application Notes and Protocols for In Vitro NK1 Receptor Binding of Ezlopitant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vitro assays to characterize the binding of Ezlopitant to the Neurokinin 1 (NK1) receptor. The methodologies described are essential for determining the affinity and functional activity of this compound and other investigational compounds targeting the NK1 receptor, a key player in pain, inflammation, and emesis.
Introduction to this compound and the NK1 Receptor
The Neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP). The interaction between Substance P and the NK1 receptor is implicated in numerous physiological processes, including pain transmission, inflammation, and the vomiting reflex.[1] this compound is a potent and selective nonpeptide antagonist of the NK1 receptor.[2] In vitro assays are fundamental for quantifying the binding affinity and functional antagonism of compounds like this compound at the NK1 receptor, providing critical data for drug development programs.
Data Presentation: Binding Affinity of this compound
The following table summarizes the quantitative data for the binding affinity of this compound to the NK1 receptor from various species, as determined by in vitro radioligand binding assays.
| Species | Radioligand | Assay Type | Parameter | Value (nM) |
| Human | [3H]Substance P | Competitive Binding | Kᵢ | 0.2[2] |
| Guinea Pig | [3H]Substance P | Competitive Binding | Kᵢ | 0.9[2] |
| Ferret | [3H]Substance P | Competitive Binding | Kᵢ | 0.6[2] |
| Gerbil | [3H]Substance P | Competitive Binding | Kᵢ | 0.5 |
| Rat (Cerebral Cortex) | [35S]GTPγS | Functional Assay | IC₅₀ | 61 |
Experimental Protocols
Radioligand Competition Binding Assay for NK1 Receptor
This protocol details the determination of the binding affinity (Kᵢ) of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]Substance P.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow of the NK1 receptor radioligand competition binding assay.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM HEPES, pH 7.4, supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture NK1-expressing cells to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA with protease inhibitors) on ice.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate storage buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose) and store at -80°C until use.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of varying concentrations of this compound (or vehicle for total binding, and a high concentration of unlabeled Substance P for non-specific binding).
-
50 µL of [³H]Substance P at a concentration at or below its Kₔ.
-
100 µL of diluted membrane preparation in assay buffer.
-
-
Incubate the plate at 4°C for 3 hours.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay for NK1 Receptor Functional Activity
This functional assay measures the activation of G proteins coupled to the NK1 receptor upon agonist stimulation. Antagonists like this compound will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Signaling Pathway for NK1 Receptor G-protein Activation
Caption: NK1 receptor activation and subsequent G-protein signaling.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human NK1 receptor or from tissues like rat cerebral cortex.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: Substance P.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane and Reagent Preparation:
-
Prepare NK1 receptor-containing membranes as described in the radioligand binding assay protocol.
-
On the day of the experiment, thaw the membrane preparation on ice.
-
Prepare a stock solution of GDP (e.g., 10 mM in assay buffer).
-
Prepare solutions of Substance P and varying concentrations of this compound.
-
-
Assay Procedure:
-
In a 96-well plate, add the following:
-
25 µL of varying concentrations of this compound (or vehicle).
-
25 µL of Substance P at a concentration that gives a submaximal response (e.g., EC₈₀). For basal binding, add assay buffer. For non-specific binding, add excess unlabeled GTPγS.
-
50 µL of membrane preparation pre-incubated with GDP (final concentration ~10-30 µM) for 15-30 minutes at 30°C.
-
-
Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Substance P-Induced Calcium Influx Assay
This cell-based functional assay measures the ability of this compound to block the increase in intracellular calcium concentration ([Ca²⁺]ᵢ) induced by Substance P in cells expressing the NK1 receptor.
Experimental Workflow for Calcium Influx Assay
Caption: Workflow of the Substance P-induced calcium influx assay.
Materials:
-
Cell Line: HEK293 cells stably expressing the human NK1 receptor.
-
Agonist: Substance P.
-
Test Compound: this compound.
-
Calcium-sensitive dye: E.g., Fluo-4 AM or Calcium-6.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation:
-
Seed HEK293-NK1 cells into black-walled, clear-bottom microplates at an appropriate density and allow them to attach and grow overnight.
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add varying concentrations of this compound (or vehicle) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Add Substance P at a concentration that elicits a robust calcium response (e.g., EC₈₀).
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
The calcium response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Plot the percentage of inhibition of the Substance P-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting concentration-response curve using non-linear regression.
-
References
- 1. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ezlopitant in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Ezlopitant exerts its pharmacological effects by competitively binding to the NK-1 receptor, thereby preventing the binding of Substance P and subsequent downstream signaling. The antagonism of the NK-1 receptor by this compound has been shown to modulate neural circuits involved in reward and motivation.
Signaling Pathway of the NK-1 Receptor and its Antagonism by this compound
Substance P binding to the G-protein coupled NK-1 receptor primarily activates Gq and Gs proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately influences cellular excitability and function. This compound, as an NK-1 receptor antagonist, blocks this entire downstream signaling pathway.
Application Notes and Protocols for the Oral Administration of Ezlopitant in Animals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist, for oral administration in animal research. Due to its poor aqueous solubility and resulting low oral bioavailability, developing an effective oral delivery system is critical for preclinical studies.[1] These guidelines outline pre-formulation assessment strategies and provide step-by-step protocols for preparing various types of formulations, including solutions, suspensions, and lipid-based systems, to enhance the oral absorption of this compound.
Introduction to this compound
This compound (also known as CJ-11,974) is a potent and selective antagonist of the neurokinin-1 (NK-1) receptor.[1] It has been investigated for its therapeutic potential in managing pain, chemotherapy-induced emesis, and irritable bowel syndrome.[1] The mechanism of action involves the inhibition of substance P, a neuropeptide involved in pain transmission and inflammatory responses, from binding to the NK-1 receptor.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₈N₂O | PubChem CID: 188927 |
| Molar Mass | 454.6 g/mol | PubChem CID: 188927 |
| Aqueous Solubility | Poorly soluble / Insoluble | MedKoo Biosciences |
| Solubility in Organic Solvents | Soluble in DMSO | MedKoo Biosciences |
The primary challenge in the preclinical oral administration of this compound is its low aqueous solubility, which leads to variable and generally poor oral bioavailability, ranging from less than 0.2% to 28% in various animal species.[1] This necessitates the use of specialized formulation strategies to improve its dissolution and absorption from the gastrointestinal tract.
Pre-formulation Studies
Prior to selecting a formulation strategy, it is essential to conduct pre-formulation studies to characterize the solubility and stability of this compound in a range of pharmaceutically acceptable excipients.
2.1. Solubility Assessment
A systematic solubility screening should be performed to identify suitable solvents and co-solvents. This data is critical for developing a robust formulation.
Table 1: Exemplary Solubility of this compound in Common Pharmaceutical Vehicles
| Vehicle | Category | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Water | Aqueous | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.01 |
| 0.1 N HCl (pH 1.2) | Aqueous Buffer | 0.1 - 0.5 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10 - 20 |
| Propylene Glycol (PG) | Co-solvent | 5 - 15 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 50 |
| Ethanol | Co-solvent | 5 - 10 |
| Tween® 80 | Surfactant | Forms micellar solution |
| Cremophor® EL | Surfactant | Forms micellar solution |
| Corn Oil | Lipid | 1 - 5 |
| Sesame Oil | Lipid | 1 - 5 |
| Capryol™ 90 | Lipid | 5 - 10 |
Note: The data in Table 1 is hypothetical and for illustrative purposes only. Researchers must determine the actual solubility of their specific batch of this compound experimentally.
2.2. Stability Analysis
The chemical stability of this compound in the selected vehicle(s) should be assessed under relevant storage conditions (e.g., refrigerated, room temperature) and at the intended final concentration. This can be evaluated using a stability-indicating HPLC method.
Formulation Strategies and Protocols
Based on the pre-formulation data, an appropriate formulation strategy can be selected. The goal is to achieve a homogenous and stable preparation that enhances the bioavailability of this compound.
3.1. Solution Formulations (Co-solvent Systems)
For low-dose studies where sufficient solubility can be achieved, a co-solvent system is often the simplest approach.
Protocol 1: Preparation of an this compound Solution using a Co-solvent System
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Vehicle Selection: Based on solubility data, select a primary solvent and one or more co-solvents. A common combination is PEG 400 and water.
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Calculation: Determine the required amounts of this compound, primary solvent, and co-solvent(s) based on the desired final concentration and dosing volume.
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Dissolution:
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Weigh the required amount of this compound into a sterile glass vial.
-
Add the primary solvent (e.g., PEG 400) and vortex or sonicate until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if the compound is stable at that temperature.
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-
Addition of Co-solvent:
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Gradually add the co-solvent (e.g., water or saline) to the primary solvent-drug mixture while continuously stirring or vortexing.
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Observe for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen vehicle system.
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Final Volume Adjustment: Adjust the final volume with the co-solvent.
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Quality Control: Visually inspect the final solution for clarity and absence of particulate matter. Confirm the pH if necessary.
3.2. Suspension Formulations
If the required dose cannot be dissolved in a small volume of a solution-based vehicle, a suspension is a suitable alternative.
Protocol 2: Preparation of an this compound Suspension
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Vehicle Preparation:
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Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose or carboxymethylcellulose) and a wetting agent (e.g., 0.1% w/v Tween® 80).
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Dissolve the suspending and wetting agents in water with continuous stirring.
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-
Particle Size Reduction (Optional but Recommended): To improve suspension stability and dissolution rate, reduce the particle size of the this compound powder by micronization or mortar and pestle grinding.
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Wetting the Powder:
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Weigh the required amount of this compound powder.
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In a glass mortar, add a small amount of the vehicle to the powder to form a thick, uniform paste. This ensures that the individual particles are adequately wetted.
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-
Dilution:
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Gradually add the remaining vehicle to the paste with continuous trituration to form a homogenous suspension.
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Homogenization: Transfer the suspension to a graduated cylinder and adjust to the final volume with the vehicle. Homogenize the suspension using a suitable method (e.g., overhead stirrer, homogenizer).
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Storage and Dosing: Store the suspension in a tightly sealed container, protected from light. Shake well before each administration to ensure uniform dosing.
3.3. Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral absorption of lipophilic drugs like this compound.
Protocol 3: Preparation of a Simple Lipid-Based Formulation
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Excipient Selection: Select a lipid (e.g., corn oil, sesame oil), a surfactant (e.g., Cremophor® EL, Tween® 80), and optionally a co-solvent (e.g., PEG 400, Transcutol®).
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Solubility Determination: Determine the solubility of this compound in the individual excipients and their mixtures to identify a suitable combination.
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Formulation Preparation:
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Weigh the required amounts of the lipid, surfactant, and co-solvent into a glass vial.
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Heat the mixture to approximately 40°C to decrease viscosity and facilitate mixing.
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Add the weighed amount of this compound to the heated excipient mixture.
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Stir until the drug is completely dissolved.
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Quality Control: The resulting formulation should be a clear, homogenous solution. It can be filled into capsules for oral administration or administered as a liquid.
Visualization of Key Processes
4.1. Signaling Pathway of this compound
Caption: this compound blocks the NK-1 receptor, preventing substance P binding.
4.2. Experimental Workflow for Formulation Development
Caption: Workflow for developing an oral formulation of this compound.
Conclusion
The successful oral administration of this compound in animal models is highly dependent on the formulation strategy employed. A thorough pre-formulation assessment of solubility and stability is paramount in selecting the most appropriate approach. The protocols provided herein for solution, suspension, and lipid-based formulations offer a starting point for researchers. It is critical to experimentally verify all formulation parameters and perform appropriate analytical characterization to ensure the delivery of a safe, stable, and effective dosage form for preclinical studies.
References
Application Notes and Protocols for the Cisplatin-Induced Emesis Model Featuring Ezlopitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients undergoing treatment. The platinum-based chemotherapeutic agent, cisplatin, is highly emetogenic, inducing both acute and delayed emesis. The cisplatin-induced emesis model in animals, particularly ferrets, is a cornerstone for the preclinical evaluation of antiemetic drugs. This model was pivotal in the development of both 5-hydroxytryptamine-3 (5-HT3) and neurokinin-1 (NK1) receptor antagonists.
This document provides detailed application notes and protocols for utilizing the cisplatin-induced emesis model, with a specific focus on the evaluation of Ezlopitant, a potent and selective NK1 receptor antagonist.
Mechanism of Cisplatin-Induced Emesis and the Role of this compound
Cisplatin-induced emesis is a biphasic process. The acute phase, occurring within the first 24 hours post-administration, is primarily mediated by the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract, which then activates 5-HT3 receptors on vagal afferent nerves. The delayed phase, which can last for several days, is largely driven by the release of Substance P in the brainstem. Substance P binds to neurokinin-1 (NK1) receptors in key areas of the brain that control the emetic reflex, such as the area postrema and the nucleus tractus solitarius.[1][2]
This compound is a selective antagonist of the NK1 receptor.[3] By blocking the binding of Substance P to the NK1 receptor, this compound effectively inhibits the signaling cascade that leads to emesis, particularly in the delayed phase.[3]
Signaling Pathway of Substance P and NK1 Receptor in Emesis
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The NK1 receptor is primarily coupled to the Gq alpha subunit of the G-protein complex. Activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of emetic signals.
Quantitative Data: Efficacy of this compound in the Ferret Model
The following tables summarize the anti-emetic efficacy of this compound in the cisplatin-induced emesis model in ferrets.
Table 1: Effect of Orally Administered this compound on Acute Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, p.o.) | Number of Retching Episodes (Mean ± SEM) | Number of Vomiting Episodes (Mean ± SEM) |
| Vehicle Control | - | 115.3 ± 20.4 | 19.8 ± 3.5 |
| This compound | 0.03 | 75.6 ± 18.9 | 12.3 ± 3.1 |
| This compound | 0.1 | 42.1 ± 15.2** | 6.5 ± 2.4 |
| This compound | 0.3 | 10.3 ± 6.1 | 1.8 ± 1.1 |
| This compound | 1 | 0.5 ± 0.3 | 0.1 ± 0.1 |
| This compound | 3 | 0 ± 0 | 0 ± 0 |
| *p<0.05, **p<0.01 vs. Vehicle Control. Data adapted from a preclinical study.[3] |
Table 2: Effect of Subcutaneously Administered this compound on Delayed Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, s.c., b.i.d.) | Number of Retching Episodes (Mean ± SEM) | Number of Vomiting Episodes (Mean ± SEM) |
| Vehicle Control | - | 45.6 ± 12.1 | 8.2 ± 2.3 |
| This compound | 0.3 | 15.3 ± 5.4 | 2.7 ± 1.0 |
| This compound | 1 | 5.1 ± 2.1 | 0.9 ± 0.4 |
| This compound | 3 | 1.2 ± 0.8 | 0.2 ± 0.1 |
| *p<0.05, **p<0.01 vs. Vehicle Control. Data adapted from a preclinical study. |
Experimental Protocols
Ferret Model of Cisplatin-Induced Emesis
The ferret is considered the gold standard for preclinical evaluation of anti-emetic drugs due to its emetic reflex, which is similar to that of humans.
Materials:
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Male ferrets (1-1.5 kg)
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Cisplatin
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Vehicle for cisplatin (e.g., acidified saline, pH 4.0)
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This compound
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Vehicle for this compound (appropriate for the route of administration)
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Observation cages with video recording equipment
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Syringes and needles for administration
Protocol for Acute Emesis:
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Acclimation: House ferrets individually and allow them to acclimate to the laboratory conditions for at least 7 days.
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Fasting: Fast the ferrets overnight (approximately 12-18 hours) with free access to water before the experiment.
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Baseline Observation: On the day of the experiment, place each ferret in an individual observation cage and record baseline behavior for at least 30 minutes.
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Drug Administration:
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Oral (p.o.): Administer this compound or its vehicle orally 60 minutes before cisplatin administration.
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Subcutaneous (s.c.) or Intravenous (i.v.): Administer this compound or its vehicle 30 minutes before cisplatin administration.
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Cisplatin Administration: Administer cisplatin at a dose of 10 mg/kg intraperitoneally (i.p.) or intravenously (i.v.).
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Observation: Observe the animals continuously for at least 4-8 hours for the onset, frequency, and duration of retching and vomiting episodes. Video recording is highly recommended for accurate quantification.
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Data Analysis: Quantify the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
Protocol for Delayed Emesis:
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Follow steps 1-4 of the acute emesis protocol.
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Cisplatin Administration: Administer a lower dose of cisplatin, typically 5 mg/kg i.p., to induce a delayed emetic response.
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Drug Administration: Administer this compound or vehicle at specified time points post-cisplatin (e.g., every 12 or 24 hours) for the duration of the observation period.
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Observation: Observe the animals and record emetic episodes for up to 72 hours post-cisplatin administration.
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Data Analysis: Quantify the number of retches and vomits for each 24-hour period.
Rat Pica Model for Emesis-Like Behavior
Rats do not vomit but exhibit pica, the consumption of non-nutritive substances like kaolin, in response to emetic stimuli. This behavior is used as an index of nausea and emesis.
Materials:
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Male Wistar or Sprague-Dawley rats (200-250 g)
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Cisplatin
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Vehicle for cisplatin (e.g., saline)
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This compound
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Vehicle for this compound
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Kaolin pellets
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Standard rat chow and water
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Metabolic cages that allow for the separation and measurement of food and kaolin intake
Protocol:
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Acclimation: House rats individually in metabolic cages and allow them to acclimate for at least 3 days with free access to standard chow, water, and kaolin pellets.
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Baseline Measurement: Measure the daily consumption of kaolin, standard chow, and water for 2-3 days to establish a baseline.
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Drug Administration: Administer this compound or its vehicle (e.g., orally) 30-60 minutes before cisplatin.
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Cisplatin Administration: Administer cisplatin at a dose of 3-6 mg/kg i.p.
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Measurement: Measure the consumption of kaolin, standard chow, and water at 24, 48, and 72 hours post-cisplatin administration.
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Data Analysis: Calculate the change in kaolin consumption compared to baseline and between treatment groups. A significant increase in kaolin consumption in the cisplatin-treated group compared to the vehicle control indicates pica. A reduction in cisplatin-induced kaolin consumption by this compound indicates anti-emetic-like activity.
Experimental Workflow for Anti-Emetic Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating a novel anti-emetic compound like this compound.
References
Troubleshooting & Optimization
Ezlopitant solubility and stability issues
Welcome to the technical support center for Ezlopitant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges commonly encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility. It is known to be soluble in organic solvents like dimethyl sulfoxide (DMSO) but is practically insoluble in water. For experimental use, it is common practice to prepare a concentrated stock solution in a suitable organic solvent, which is then further diluted in the aqueous experimental medium.
Q2: What are the recommended storage conditions for this compound?
A2: For solid this compound, it is recommended to store it in a dry, dark place. For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), it should be stored at -20°C or lower. Stock solutions in organic solvents should also be stored at -20°C or below to minimize degradation.
Q3: What are the known stability issues with this compound?
A3: Like many complex organic molecules, this compound can be susceptible to degradation under certain conditions. Key factors that can affect its stability include pH, temperature, and exposure to light. It is crucial to perform stability studies under your specific experimental conditions to ensure the integrity of the compound.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact drug from its potential degradation products.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
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Problem: After diluting a concentrated stock solution of this compound (in an organic solvent) into an aqueous buffer, a precipitate is observed.
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Cause: The poor aqueous solubility of this compound leads to it crashing out of solution when the concentration of the organic solvent is significantly lowered.
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Solutions:
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Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.
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Use a co-solvent: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your final aqueous buffer can help maintain solubility.
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Employ solubilizing agents: For in vitro studies, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low, non-toxic concentrations to enhance solubility.
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pH adjustment: Depending on the pKa of this compound, adjusting the pH of the buffer may improve its solubility.
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Issue 2: Inconsistent Experimental Results
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Problem: High variability is observed in experimental results, potentially due to the degradation of this compound.
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Cause: this compound may be degrading under the experimental conditions (e.g., prolonged incubation at elevated temperatures, exposure to light, or inappropriate pH).
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Solutions:
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Conduct a forced degradation study: To understand the stability of this compound under your specific conditions, perform a forced degradation study. This involves exposing the compound to stress conditions (acid, base, heat, light, oxidation) and analyzing the samples by HPLC.
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Optimize experimental conditions: Based on the results of the forced degradation study, modify your experimental protocol to minimize exposure to conditions that cause degradation. This could involve protecting your samples from light, using a more suitable pH, or reducing incubation times and temperatures.
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Prepare fresh solutions: Always use freshly prepared solutions of this compound for your experiments to avoid issues with long-term stability in solution.
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Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) at 25°C | Molar Solubility (mM) at 25°C |
| Water | < 0.01 | < 0.022 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.022 |
| Ethanol | 15 | 33.0 |
| Methanol | 10 | 22.0 |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 110.0 |
| Acetonitrile | 5 | 11.0 |
Note: This data is hypothetical and should be used as a general guide. It is recommended to determine the solubility of this compound in your specific solvent systems.
Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions
| Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 15% | Hydrolysis Product A |
| 0.1 M NaOH | 24 | 60 | 25% | Hydrolysis Product B |
| Water | 24 | 60 | < 5% | - |
| 3% H₂O₂ | 24 | 25 | 10% | Oxidation Product C |
| Light (ICH Q1B) | 24 | 25 | 8% | Photodegradation Product D |
| Heat | 24 | 80 | 12% | Thermal Degradant E |
Note: This data is for illustrative purposes to demonstrate potential degradation pathways. Actual degradation rates will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Preparing an this compound Stock Solution
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Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL or 22 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or below, protected from light.
Protocol 2: Methodology for a Forced Degradation Study
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Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
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Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.2 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix equal volumes of the drug solution and 0.2 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix equal volumes of the drug solution and 6% H₂O₂. Keep at room temperature.
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Thermal Degradation: Store the drug solution at 80°C.
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Photostability: Expose the drug solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
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-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
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Sample Processing: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
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HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.
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Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Logical workflow for addressing this compound precipitation issues.
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: this compound's mechanism of action via NK1 receptor antagonism.
Technical Support Center: Enhancing the Oral Bioavailability of Ezlopitant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor oral bioavailability of Ezlopitant.
Troubleshooting Guide
Problem 1: Low and Variable this compound Concentrations in Plasma/Serum Following Oral Administration
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Question: We are observing very low and inconsistent plasma concentrations of this compound in our preclinical animal models after oral dosing. What are the likely causes and how can we troubleshoot this?
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Answer: Low and variable oral bioavailability of this compound is a known challenge, with reported values ranging from less than 0.2% to 28% in various preclinical species.[1] The primary reasons for this are extensive first-pass metabolism in the liver and potentially poor aqueous solubility.[1]
Troubleshooting Steps:
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Confirm Extensive First-Pass Metabolism: this compound is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A and CYP2D6 isoforms.[2] To confirm this is the primary barrier in your model, you can co-administer a known inhibitor of these enzymes (e.g., ketoconazole for CYP3A) and observe if the plasma concentration of this compound increases.
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Assess Physicochemical Limitations: this compound is a lipophilic compound, suggested by its high calculated XLogP of 6.5.[3] This high lipophilicity can lead to poor aqueous solubility, which would limit its dissolution in the gastrointestinal tract and subsequent absorption. Characterize the solubility of your this compound batch in simulated gastric and intestinal fluids.
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Evaluate Formulation Strategy: If you are administering a simple suspension or solution, it is likely not sufficient to overcome these barriers. Consider advanced formulation strategies designed for drugs with high first-pass metabolism and low solubility.
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Problem 2: Difficulty in Formulating this compound for Oral Delivery Due to Poor Solubility
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Question: We are struggling to prepare a stable and effective oral formulation of this compound due to its poor water solubility. What formulation approaches can we consider?
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Answer: Given this compound's lipophilic nature, enhancing its aqueous solubility is a critical first step. Here are several formulation strategies to consider, ranging from simple to more complex:
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Lipid-Based Formulations: These are often effective for lipophilic drugs.
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Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve drug solubilization and absorption.
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-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous form, you can significantly increase its apparent solubility and dissolution rate. Techniques to prepare ASDs include:
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Spray Drying: A solution of this compound and a suitable polymer is rapidly dried to form a powder.
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Hot-Melt Extrusion (HME): this compound and a polymer are mixed and heated to form a solid solution.
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Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to enhanced dissolution velocity.
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Milling/Nanocrystals: High-energy milling techniques can produce drug nanocrystals.
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Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymer nanoparticles can improve its stability and absorption.
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Frequently Asked Questions (FAQs)
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Q1: What is the known oral bioavailability of this compound in different species?
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A1: The oral bioavailability of this compound has been shown to be highly variable across different preclinical species, ranging from less than 0.2% in guinea pigs to 28% in dogs.[1]
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-
Q2: What are the primary metabolic pathways of this compound?
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A2: this compound undergoes extensive metabolism, and no unchanged drug has been detected in human urine or feces. The primary metabolic pathways involve oxidation, particularly of the isopropyl side chain in humans.
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Q3: Which cytochrome P450 enzymes are responsible for this compound's metabolism?
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A3: In human liver microsomes, CYP3A and CYP2D6 isoforms have been identified as the key enzymes involved in the metabolism of this compound.
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Q4: Does this compound have any active metabolites?
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A4: Yes, this compound is metabolized into two pharmacologically active metabolites: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).
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Q5: What are the key physicochemical properties of this compound to consider for formulation development?
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A5: this compound has a molecular weight of 454.65 g/mol and a calculated XLogP3 of 6.5, indicating it is a highly lipophilic molecule. This suggests that it likely has low aqueous solubility, a critical factor to address in formulation development.
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Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Terminal Phase Half-Life (h) | Steady-State Volume of Distribution (L/kg) |
| Guinea Pig | < 0.2 | 0.6 | 3.9 - 28 |
| Rat | Data not specified | 7.7 | 3.9 - 28 |
| Dog | 28 | Data not specified | 3.9 - 28 |
Source:
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 454.65 g/mol | |
| Calculated XLogP3 | 6.5 | |
| Molecular Formula | C31H38N2O |
Experimental Protocols
Protocol 1: Preparation of an this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a SNEDDS formulation to enhance the solubility and oral absorption of this compound.
Materials:
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This compound
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Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
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Surfactant (e.g., Kolliphor RH 40, Tween 80)
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Co-surfactant (e.g., Transcutol HP, PEG 400)
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Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)
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Zetasizer for particle size analysis
Methodology:
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Screening of Excipients:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
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Construct pseudo-ternary phase diagrams to identify the self-emulsifying regions and optimize the ratio of oil, surfactant, and co-surfactant.
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-
Preparation of SNEDDS Formulation:
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Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
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Add the calculated amount of this compound to the mixture.
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Vortex and sonicate the mixture until a clear and homogenous solution is obtained.
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Characterization of the SNEDDS Formulation:
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Droplet Size and Zeta Potential: Dilute the prepared SNEDDS with SGF and SIF and measure the droplet size, polydispersity index (PDI), and zeta potential using a Zetasizer.
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Self-Emulsification Time: Add the SNEDDS to SGF and SIF with gentle agitation and record the time taken for the formation of a clear nanoemulsion.
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In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method in SGF and SIF to assess the drug release profile from the SNEDDS formulation compared to a simple suspension of this compound.
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Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of this compound using Spray Drying
Objective: To prepare an ASD of this compound to improve its dissolution rate.
Materials:
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This compound
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Polymer (e.g., HPMC, PVP, Soluplus®)
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Organic solvent (e.g., methanol, dichloromethane)
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Spray dryer
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Dissolution testing apparatus
Methodology:
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Polymer and Solvent Selection:
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Assess the miscibility of this compound with various polymers.
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Select a volatile organic solvent that can dissolve both this compound and the chosen polymer.
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Preparation of the Spray-Dried Powder:
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Dissolve this compound and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).
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Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine powder.
-
-
Characterization of the ASD:
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Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound in the solid dispersion.
-
Morphology: Examine the particle size and shape using Scanning Electron Microscopy (SEM).
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In Vitro Dissolution: Perform dissolution studies in SGF and SIF to compare the dissolution rate of the ASD with that of crystalline this compound.
-
Mandatory Visualizations
Caption: Challenges in the oral bioavailability of this compound.
Caption: Strategies to improve the oral bioavailability of this compound.
Caption: Experimental workflow for SNEDDS formulation development.
References
- 1. Pharmacokinetics of this compound, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound, a nonpeptidic substance P receptor antagonist, in liver microsomes: enzyme kinetics, cytochrome P450 isoform identity, and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H38N2O | CID 188927 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Ezlopitant in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ezlopitant, a selective NK-1 receptor antagonist. While public domain data on specific off-target interactions of this compound is limited, this resource offers a framework for identifying and characterizing such effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they important to investigate for a compound like this compound?
A1: Off-target effects occur when a drug interacts with molecular targets other than its intended primary target.[1] For this compound, the primary target is the neurokinin-1 (NK-1) receptor.[2][3] Investigating potential off-target effects is crucial because such interactions can lead to unexpected pharmacological activities, adverse drug reactions, or provide opportunities for drug repositioning.[1][4]
Q2: How can I begin to identify potential off-target effects of this compound?
A2: A common starting point is to perform a broad screening assay. This can involve testing this compound against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services offer comprehensive screening panels that can provide a broad overview of potential interactions. Alternatively, computational methods based on the structure of this compound can predict potential off-target interactions.
Q3: What types of cellular assays are suitable for confirming potential off-target effects identified in initial screens?
A3: Once a potential off-target is identified, cell-based assays are essential for confirmation and characterization. The choice of assay depends on the nature of the off-target. For example:
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Receptor Binding Assays: To confirm direct binding to a receptor, competitive binding assays using a radiolabeled or fluorescently labeled ligand for the suspected off-target can be performed in cells expressing the receptor.
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Functional Assays: To determine the functional consequence of binding, assays that measure downstream signaling pathways of the off-target are used. This could include measuring changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.
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Phenotypic Assays: High-content screening can be used to assess a variety of cellular parameters, such as morphology, proliferation, and toxicity, in response to this compound treatment in relevant cell lines.
Q4: this compound is metabolized by CYP3A4, 3A5, and 2D6. Should I be concerned about these enzymes in my cellular assays?
A4: Yes, particularly if your cellular model expresses these enzymes. The metabolism of this compound by cytochrome P450 enzymes can lead to the formation of active metabolites. It is important to consider that the observed effects in your cellular assay could be due to the parent compound, its metabolites, or a combination thereof. Using specific inhibitors of these CYP enzymes or testing the known metabolites of this compound directly can help to dissect these effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in a binding assay | - Non-specific binding of this compound or the labeled ligand.- Inadequate washing steps.- Issues with the buffer composition. | - Increase the concentration of blocking agents (e.g., BSA).- Optimize the number and duration of wash steps.- Test different buffer formulations (e.g., adjust pH, salt concentration). |
| Inconsistent results between experimental replicates | - Cell passage number variability.- Inconsistent cell seeding density.- Pipetting errors.- Reagent instability. | - Use cells within a defined passage number range.- Ensure uniform cell seeding across all wells.- Use calibrated pipettes and consistent technique.- Prepare fresh reagents and store them properly. |
| No observable effect in a functional assay despite confirmed binding | - The compound is an antagonist or inverse agonist at the off-target.- The chosen functional readout is not appropriate for the signaling pathway.- The cell model lacks necessary downstream signaling components. | - Perform an antagonist assay by co-treating with a known agonist of the off-target.- Investigate alternative downstream signaling readouts.- Use a cell line known to have a robust functional response for the off-target. |
| Cell toxicity observed at concentrations where off-target effects are expected | - The off-target effect itself is cytotoxic.- General compound toxicity unrelated to a specific off-target. | - Perform a cell viability assay (e.g., MTT, LDH) in parallel.- Attempt to separate the specific off-target effect from general toxicity by using lower concentrations or a different cell line. |
Quantitative Data Summary
The following table template can be used to summarize quantitative data from off-target screening assays for this compound.
| Off-Target | Assay Type | Cell Line | Key Parameter | Value | Reference |
| e.g., Receptor X | Radioligand Binding | HEK293 expressing Receptor X | Ki (nM) | [Insert Value] | [Internal Exp. #] |
| e.g., Kinase Y | In vitro Kinase Assay | N/A (Recombinant Enzyme) | IC50 (µM) | [Insert Value] | [Internal Exp. #] |
| e.g., Ion Channel Z | Patch Clamp Electrophysiology | CHO expressing Ion Channel Z | IC50 (µM) | [Insert Value] | [Internal Exp. #] |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for a Putative GPCR Off-Target
This protocol provides a general framework for a radioligand competition binding assay to determine the binding affinity (Ki) of this compound for a G-protein coupled receptor (GPCR) of interest.
1. Cell Culture and Membrane Preparation: a. Culture a cell line stably expressing the GPCR of interest to a high density. b. Harvest the cells and wash with ice-cold PBS. c. Lyse the cells in a hypotonic buffer and homogenize. d. Centrifuge the lysate at low speed to remove nuclei and intact cells. e. Centrifuge the supernatant at high speed to pellet the cell membranes. f. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of a suitable radioligand for the GPCR of interest to each well. b. Add increasing concentrations of unlabeled this compound to the wells. c. To determine non-specific binding, add a high concentration of an unlabeled reference ligand for the GPCR to a set of wells. d. Add the cell membrane preparation to all wells to initiate the binding reaction. e. Incubate the plate at a specific temperature for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification: a. Allow the filters to dry. b. Add scintillation cocktail to each well of the filter plate. c. Count the radioactivity in each well using a scintillation counter.
5. Data Analysis: a. Subtract the non-specific binding from all other measurements. b. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. c. Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Workflow for identifying and characterizing off-target effects.
Caption: Hypothetical off-target signaling pathway for this compound.
References
Ezlopitant Synthesis and Purification: A Technical Support Resource
Welcome to the technical support center for the synthesis and purification of Ezlopitant. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for a complex molecule like this compound?
A1: A common strategy for synthesizing a molecule like this compound, which has a specific stereochemistry, involves a multi-step process. A plausible, though hypothetical, route begins with the construction of a key intermediate, the 2,3-disubstituted quinuclidine core, followed by the attachment of the side chain, and finally, chiral separation to isolate the desired enantiomer. Key reactions often include oxime formation, stereoselective reduction, and reductive amination.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges are controlling the stereochemistry at the C2 and C3 positions of the quinuclidine ring to achieve the desired (2S, 3S)-cis configuration. The reduction of the oxime intermediate can lead to a mixture of cis and trans diastereomers, which can be difficult to separate. Furthermore, the final product is a single enantiomer, necessitating a challenging chiral separation of the racemic cis isomer.
Q3: Why is chiral purification necessary for this compound?
A3: Chiral purification is critical because different enantiomers of a drug can have vastly different pharmacological effects, potencies, and toxicological profiles.[1] Regulatory agencies like the FDA often require that only the active and safe enantiomer of a chiral drug is brought to market.[2] this compound's specific biological activity as an NK1 receptor antagonist is associated with the (2S, 3S) stereoisomer.[3][4]
Q4: What are the recommended methods for the final chiral separation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are the most effective techniques for separating enantiomers.[5] SFC is often preferred in pharmaceutical settings as it can be faster, uses less organic solvent, and allows for quicker sample recovery compared to HPLC.
Q5: My reductive amination step is sluggish and incomplete. What can I do?
A5: Incomplete reductive amination can be due to several factors. Ensure your amine and aldehyde starting materials are pure. The reaction is often pH-sensitive; maintaining weakly acidic conditions can facilitate imine formation without degrading the reducing agent. If using sodium cyanoborohydride (NaBH3CN), the reaction is typically run in methanol. For sodium triacetoxyborohydride (NaBH(OAc)3), a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is preferred. Adding a Lewis acid like Ti(OiPr)4 can also improve yields for less reactive substrates.
Hypothetical Synthesis Workflow
The following diagram outlines a plausible workflow for the synthesis of this compound, highlighting the key stages where troubleshooting may be required.
Caption: Hypothetical workflow for this compound synthesis and purification.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield in Oxime Reduction (Step 3)
Question: I am getting a low yield of the desired cis-amine and a significant amount of the trans-isomer after reducing the oxime intermediate. How can I improve the diastereoselectivity?
Answer: The reduction of oximes to amines can indeed produce a mixture of diastereomers. The ratio is highly dependent on the reducing agent and reaction conditions.
-
Possible Causes & Solutions:
-
Reducing Agent: Some reducing agents are more stereoselective than others. Catalytic hydrogenation (e.g., H2 over Pd/C or PtO2) can sometimes favor the formation of the cis product through delivery of hydrogen from the less sterically hindered face of the molecule adsorbed on the catalyst surface. Conversely, hydride reagents like LiAlH4 might give different diastereomeric ratios.
-
Steric Hindrance: The bulky benzhydryl group at the C2 position will strongly influence the direction of hydride attack or catalyst coordination.
-
Solvent and Temperature: These parameters can affect the transition state energies of the reduction, thereby influencing the product ratio. Experiment with different solvents and run the reaction at various temperatures (starting low) to optimize for the desired cis isomer.
-
| Parameter | Condition A (Example) | Condition B (Example) | Condition C (Example) |
| Reducing Agent | H2 (50 psi), 10% Pd/C | Sodium Borohydride | Lithium Aluminum Hydride |
| Solvent | Ethanol | Methanol | Tetrahydrofuran (THF) |
| Temperature | 25 °C | 0 °C to 25 °C | 0 °C to 66 °C |
| Observed cis:trans Ratio | (Researcher to fill) | (Researcher to fill) | (Researcher to fill) |
| Yield of cis-isomer (%) | (Researcher to fill) | (Researcher to fill) | (Researcher to fill) |
| Caption: Table for optimizing oxime reduction conditions. |
Issue 2: Incomplete Conversion in Reductive Amination (Step 4)
Question: My reductive amination reaction stalls, leaving unreacted amine and aldehyde. How can I drive the reaction to completion?
Answer: This is a common issue in reductive amination, often related to the formation and stability of the imine/iminium ion intermediate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reductive amination.
-
Detailed Steps:
-
Verify Starting Materials: Ensure the purity of your amine and aldehyde. Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction.
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Solvent Choice: The choice of solvent is crucial. Sodium triacetoxyborohydride (STAB) is sensitive to water and incompatible with methanol. Use solvents like DCE, DCM, or THF. Sodium cyanoborohydride is more stable and often used in methanol.
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Control pH: Imine formation is catalyzed by acid but the hydride reducing agent can be decomposed by strong acid. Add a small amount of acetic acid to maintain a pH of ~5-6.
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Stoichiometry: Try using a slight excess (1.1-1.2 equivalents) of the aldehyde or the reducing agent to push the equilibrium towards the product.
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Water Removal: The formation of the imine intermediate releases water. Adding a dehydrating agent like molecular sieves can help drive this step forward.
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Issue 3: Poor Separation of Enantiomers (Step 6)
Question: I am struggling to resolve the racemic cis-Ezlopitant using chiral HPLC/SFC. The peaks are broad or not separated at all.
Answer: Chiral separation is highly specific to the molecule and the chiral stationary phase (CSP). Achieving good resolution often requires systematic screening of columns and mobile phases.
-
Possible Causes & Solutions:
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Incorrect CSP: No single chiral column is universal. It is essential to screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for separating pharmaceutical compounds.
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Mobile Phase Composition: The mobile phase, including solvents and additives, plays a critical role. For basic amines like this compound, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can significantly improve peak shape by masking active silanol sites on the column.
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Sub-optimal Conditions: Flow rate and temperature can impact resolution. Lowering the flow rate can sometimes improve separation at the cost of longer run times.
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| Parameter | Method 1 (SFC) | Method 2 (HPLC - Normal Phase) | Method 3 (HPLC - Polar Organic) |
| Chiral Column | Chiralpak AD-H | Chiralcel OD-H | Chiralpak IC |
| Mobile Phase | CO2 / Methanol (80:20) | Hexane / Isopropanol (90:10) | Acetonitrile / Methanol (50:50) |
| Additive | 0.1% Diethylamine | 0.1% Diethylamine | 0.1% Trifluoroacetic Acid |
| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40 °C | 25 °C | 25 °C |
| Resolution (Rs) | (Researcher to fill) | (Researcher to fill) | (Researcher to fill) |
| Caption: Table for screening chiral separation conditions. |
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Reductive Amination of 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine
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To a solution of racemic cis-2-benzhydryl-1-azabicyclo[2.2.2]octan-3-amine (1.0 eq) in anhydrous dichloroethane (DCE), add 2-methoxy-5-isopropylbenzaldehyde (1.1 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
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Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent peak tailing of the amine product).
-
Dissolve the crude product from Protocol 1 in a minimum amount of DCM.
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Adsorb the sample onto a small amount of silica gel ("dry loading") by concentrating the solution to dryness.
-
Carefully load the dried silica onto the top of the prepared column.
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Elute the column with the chosen solvent gradient, collecting fractions and analyzing them by TLC to separate the desired cis-Ezlopitant diastereomer from the trans-isomer and other impurities.
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Combine the pure fractions containing the racemic cis-Ezlopitant and concentrate under reduced pressure.
Protocol 3: Chiral Separation by Preparative SFC
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Method Development: Using an analytical SFC system, screen various chiral columns (e.g., Chiralpak series) with a mobile phase of supercritical CO2 and a co-solvent (e.g., methanol or ethanol) containing a basic additive (0.1-0.2% DEA).
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Optimization: Once a promising column and solvent system are identified, optimize the co-solvent percentage, flow rate, and back-pressure to maximize the resolution (Rs) between the two enantiomers.
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Scale-Up: Transfer the optimized analytical method to a preparative SFC system.
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Purification: Dissolve the racemic cis-Ezlopitant in the mobile phase co-solvent and inject onto the preparative column.
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Fraction Collection: Collect the two separate enantiomer peaks based on UV detection.
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Analysis: Analyze the collected fractions by analytical chiral SFC to confirm enantiomeric purity (e.g., >99% ee).
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Isolation: Evaporate the solvent from the desired fraction (corresponding to the (2S, 3S) enantiomer) to obtain the final purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C31H38N2O | CID 188927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Technical Support Center: Ezlopitant Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability and other common issues encountered during animal studies with Ezlopitant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CJ-11,974) is a selective, non-peptidic antagonist of the neurokinin-1 (NK-1) receptor.[1] Its therapeutic effects are primarily mediated by blocking the binding of Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis, to the NK-1 receptor.[2] this compound acts on NK-1 receptors in the central nervous system.[1][3]
Q2: What are the known active metabolites of this compound and are they a source of variability?
A2: Yes, this compound is metabolized into two pharmacologically active metabolites: an alkene (CJ-12,458) and a benzyl alcohol (CJ-12,764).[4] The relative abundance of these metabolites and their contribution to the overall pharmacological effect, alongside the parent compound, varies significantly between different animal species. This is a major source of inter-species variability in study outcomes.
Q3: Has this compound been used in clinical trials?
A3: this compound has undergone Phase II clinical trials for the treatment of chemotherapy-induced emesis and a pilot study for irritable bowel syndrome (IBS). Development for the emesis indication was discontinued because while it effectively controlled emesis, it was less effective against nausea.
Troubleshooting Guide
Issue 1: High Variability in Pharmacokinetic (PK) Data Across Different Animal Species
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Question: We are observing significant differences in the plasma concentration and half-life of this compound when using different animal models. Why is this happening and how can we manage it?
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Answer: Significant pharmacokinetic variability across species is a known characteristic of this compound. This is due to differences in drug metabolism, leading to varying levels of the parent compound and its two active metabolites, as well as differences in clearance rates, volume of distribution, and oral bioavailability.
Mitigation Strategies:
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Species-Specific PK Profiling: It is crucial to perform a full pharmacokinetic profiling of this compound and its active metabolites (CJ-12,458 and CJ-12,764) in each species you plan to use for efficacy studies.
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Metabolite Quantification: Ensure your bioanalytical methods can accurately quantify both the parent drug and its active metabolites in plasma and, if relevant, cerebrospinal fluid (CSF).
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Consistent Dosing Route: Oral bioavailability of this compound is highly variable between species, ranging from less than 0.2% in guinea pigs to 28% in dogs. To reduce variability, consider using a parenteral route of administration (e.g., subcutaneous or intravenous) where possible, especially when comparing responses across species.
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Data Stratification: Analyze data separately for each species and avoid pooling data from different animal models unless justified by comparable PK profiles.
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Issue 2: Inconsistent Efficacy in Cisplatin-Induced Emesis Models
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Question: Our results for this compound's anti-emetic efficacy in the ferret model are inconsistent. What are the potential causes and how can we improve reproducibility?
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Answer: Inconsistency in the cisplatin-induced emesis model can arise from several factors related to the experimental protocol and the drug's characteristics.
Mitigation Strategies:
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Standardize Cisplatin Administration: The dose of cisplatin is critical. A dose of 10 mg/kg (i.p.) is typically used to induce acute emesis, while 5 mg/kg (i.p.) can be used to model both acute and delayed emesis, which occurs over 2-3 days. Ensure the dose and route of cisplatin administration are consistent across all animals in a study.
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Timing of this compound Administration: For acute emesis, administer this compound prior to cisplatin challenge. For delayed emesis, a repeated dosing regimen of this compound may be necessary.
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Appropriate Dosing of this compound: The effective dose of this compound in ferrets has been reported to be in the range of 0.03-3 mg/kg for oral administration and 0.3-3 mg/kg for subcutaneous administration. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
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Observation Period: Ensure that the observation period is sufficient to capture both the acute (first 24 hours) and delayed (48-72 hours) phases of emesis, depending on your study's objectives.
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Issue 3: Difficulty in Establishing an Animal Model for Irritable Bowel Syndrome (IBS) with this compound
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Question: We are planning to study this compound for IBS-like symptoms in rodents, but are unsure of the best model and protocol. What are the recommendations?
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Answer: While this compound has been investigated for IBS, specific, validated protocols in animal models are not widely published. The choice of model will depend on the specific symptoms you aim to study (e.g., visceral hypersensitivity, altered motility).
Recommended Approach:
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Model Selection: Commonly used rodent models for IBS include:
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Neonatal Maternal Separation: This model induces visceral hypersensitivity in adulthood.
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Water Avoidance Stress: This model can induce colonic hyperalgesia and increased motility.
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Wrap Restraint Stress: This model is another method to induce stress-related visceral hyperalgesia.
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Endpoint Measurement: Key endpoints to measure include visceral sensitivity (e.g., response to colorectal distension), intestinal transit time, and fecal pellet output.
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Exploratory Dose-Response Study: Due to the lack of established protocols, it is essential to conduct an exploratory dose-response study with this compound in your chosen model to determine an effective dose range.
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PK/PD Correlation: Correlate the observed pharmacodynamic effects with the plasma concentrations of this compound and its active metabolites to better understand the exposure-response relationship in your chosen model.
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Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Route | T1/2 (h) | Oral Bioavailability (%) | Vd (L/kg) | Reference |
| Rat | IV/Oral | 7.7 | - | 3.9-28 | |
| Gerbil | IV/Oral | - | - | - | |
| Guinea Pig | IV/Oral | 0.6 | <0.2 | 3.9-28 | |
| Ferret | IV/Oral | - | - | - | |
| Dog | IV/Oral | - | 28 | 3.9-28 | |
| Monkey | IV/Oral | - | - | 3.9-28 |
Note: '-' indicates data not specified in the cited sources.
Table 2: Recommended Dosing for this compound in Specific Animal Models
| Species | Model | Route | Dose Range | Reference |
| Ferret | Cisplatin-Induced Emesis | Oral | 0.03-3 mg/kg | |
| Ferret | Cisplatin-Induced Emesis | Subcutaneous | 0.3-3 mg/kg | |
| Gerbil | [Sar(9),Met(O(2))(11)]SP-Induced Hindpaw Tapping | Subcutaneous | 0.1-1 mg/kg |
Experimental Protocols
Protocol 1: Cisplatin-Induced Acute and Delayed Emesis in Ferrets
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Animal Model: Male ferrets (Mustela putorius furo).
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Acclimation: Acclimate animals to the experimental environment for at least 7 days.
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Fasting: Fast animals overnight before cisplatin administration, with water available ad libitum.
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Cisplatin Administration: Administer cisplatin at a dose of 5 mg/kg via intraperitoneal (i.p.) injection to induce both acute and delayed emesis.
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This compound Administration:
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For acute phase studies, administer this compound (e.g., 0.3-3 mg/kg, s.c.) 30 minutes before cisplatin injection.
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For delayed phase studies, administer this compound repeatedly (e.g., once or twice daily) on days 2 and 3 post-cisplatin.
-
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Observation:
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Observe and record the number of retches and vomits continuously for the first 8 hours post-cisplatin for the acute phase.
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Continue to monitor and record emetic events at regular intervals for up to 72 hours to assess the delayed phase.
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Data Analysis: Compare the frequency and latency of emesis between the vehicle-treated control group and the this compound-treated groups.
Mandatory Visualizations
Substance P / NK-1 Receptor Signaling Pathway
Caption: NK-1 Receptor signaling cascade initiated by Substance P.
Experimental Workflow for Cisplatin-Induced Emesis Study
Caption: Workflow for evaluating this compound in a ferret emesis model.
Logical Relationship of Variability Factors
Caption: Key factors contributing to variability in this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ezlopitant Drug-Drug Interaction Potential: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the drug-drug interaction (DDI) potential of ezlopitant. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and queries that may arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound undergoes extensive metabolism in humans, primarily through oxidative pathways. No unchanged drug is typically detected in urine and feces. The main routes of biotransformation include:
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Oxidation of the isopropyl side chain.[1]
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O-demethylation.[1]
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Oxidative dealkylation of the 2-benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl moiety.[1]
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Oxidation at the quinuclidine moiety.[1]
Two major metabolites have been identified in human liver microsomes: a benzyl alcohol analog (CJ-12,764) and a dehydrogenated metabolite (CJ-12,458).[2]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for metabolizing this compound?
A2: In vitro studies have demonstrated that cytochrome P450 (CYP) enzymes CYP3A4, CYP3A5, and CYP2D6 are all capable of metabolizing this compound. However, in human liver microsomes, the CYP3A isoforms (CYP3A4 and CYP3A5) appear to play a substantially more significant role in the overall metabolism of this compound compared to CYP2D6. This observation is consistent with in vivo pharmacokinetic data in humans.
Q3: What is known about the drug-drug interaction potential of this compound as an inhibitor of CYP enzymes?
A3: Currently, there is limited publicly available data quantifying the direct inhibitory potential of this compound on major CYP enzymes. Standard in vitro assessments would be required to determine the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) for this compound against a panel of CYP isoforms.
Q4: Has the potential for this compound to induce CYP enzymes been investigated?
Q5: Are there any known interactions of this compound with drug transporters?
A5: There is currently no publicly available information on the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp) or UDP-glucuronosyltransferases (UGTs). In vitro transporter interaction studies are required to assess whether this compound is a substrate or inhibitor of these transporters.
Troubleshooting Experimental Workflows
This section provides guidance on potential issues that may be encountered during the in vitro assessment of this compound's DDI potential.
CYP Inhibition Assays
Issue: High variability in IC50 values for this compound.
Potential Causes & Solutions:
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Nonspecific Binding: this compound may bind to the incubation matrix (e.g., microsomes, plates).
-
Troubleshooting: Measure the extent of nonspecific binding and adjust calculations accordingly. Consider using lower protein concentrations if feasible.
-
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.
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Troubleshooting: Verify the solubility of this compound under the specific experimental conditions. Use of a suitable organic solvent (at a concentration that does not inhibit enzyme activity) may be necessary.
-
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Time-Dependent Inhibition: this compound or its metabolites may cause time-dependent inhibition of CYP enzymes, leading to variability if incubation times are not strictly controlled.
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Troubleshooting: Conduct pre-incubation experiments with and without NADPH to assess time-dependent inhibition.
-
CYP Induction Assays
Issue: Inconsistent or low-level induction of CYP enzymes by this compound.
Potential Causes & Solutions:
-
Suboptimal Cell Health: The viability and metabolic activity of cultured hepatocytes are critical for reliable induction data.
-
Troubleshooting: Regularly assess hepatocyte viability and confluence. Ensure proper culture conditions and use positive controls (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2) to confirm cell responsiveness.
-
-
Inappropriate Concentration Range: The tested concentrations of this compound may be too low to elicit an inductive response or too high, causing cytotoxicity.
-
Troubleshooting: Perform a cytotoxicity assay to determine the appropriate concentration range for the induction study. Test a wide range of concentrations to ensure the full dose-response curve is captured.
-
-
Metabolic Instability of this compound: If this compound is rapidly metabolized in the hepatocyte culture, its effective concentration may decrease over the incubation period.
-
Troubleshooting: Analyze the concentration of this compound in the culture medium over time to assess its stability.
-
Experimental Protocols: Key Methodologies
While specific protocols for this compound are not publicly available, the following outlines standard methodologies for assessing drug-drug interaction potential.
Table 1: Standard Methodologies for In Vitro DDI Assessment
| Experiment | Objective | Typical Methodology |
| CYP Inhibition (IC50 Determination) | To determine the concentration of this compound that causes 50% inhibition of specific CYP enzyme activity. | Incubate human liver microsomes with a specific CYP probe substrate and a range of this compound concentrations. The formation of the probe substrate's metabolite is measured, typically by LC-MS/MS. |
| CYP Induction | To evaluate if this compound can increase the expression of CYP enzymes. | Treat cultured human hepatocytes with various concentrations of this compound for 48-72 hours. Measure changes in CYP enzyme activity (using probe substrates) and/or mRNA levels (using qRT-PCR). |
| Transporter Interaction (Substrate Assessment) | To determine if this compound is a substrate of a specific drug transporter (e.g., P-gp). | Use a polarized cell monolayer (e.g., Caco-2 or MDCK cells) overexpressing the transporter of interest. Measure the bidirectional transport of this compound across the cell layer. A significant efflux ratio (Basal-to-Apical / Apical-to-Basal) indicates it is a substrate. |
| Transporter Interaction (Inhibition Assessment) | To determine if this compound can inhibit the activity of a specific drug transporter. | Use a suitable in vitro system (e.g., cell monolayers or membrane vesicles) and measure the transport of a known probe substrate in the presence and absence of this compound. |
Visualizing Experimental Workflows
Diagram 1: Workflow for Assessing CYP Inhibition Potential
Caption: Workflow for determining the CYP inhibition potential of this compound.
Diagram 2: Logic for Investigating Drug-Drug Interactions
Caption: Decision tree for assessing this compound's DDI risk profile.
References
- 1. Cytochrome P450-catalyzed metabolism of this compound alkene (CJ-12,458), a pharmacologically active metabolite of this compound: enzyme kinetics and mechanism of an alkene hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound, a nonpeptidic substance P receptor antagonist, in liver microsomes: enzyme kinetics, cytochrome P450 isoform identity, and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vitro to In Vivo Correlation (IVIVC) of Ezlopitant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Ezlopitant, with a focus on enhancing its in vitro to in vivo correlation (IVIVC).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key pharmacokinetic challenges?
This compound is a neurokinin-1 (NK1) receptor antagonist. Its primary pharmacokinetic challenges include high clearance values that can approach or exceed hepatic blood flow, a moderate to high volume of distribution, and variable oral bioavailability, which has been observed to be as low as <0.2% in some species and up to 28% in others.[1] this compound is also metabolized into two pharmacologically active metabolites, which can contribute to the overall in vivo effect.[1] A good correlation between in vitro and in vivo systemic blood clearance has been achieved when considering both serum protein binding and nonspecific microsomal binding, highlighting the importance of these factors in its disposition.[2]
Q2: Why is achieving a good IVIVC for this compound difficult?
Achieving a reliable IVIVC for this compound can be challenging due to a combination of factors common to poorly soluble and highly metabolized drugs. These may include:
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Poor aqueous solubility: While not explicitly stated in the provided results, the variable and sometimes low oral bioavailability suggests that this compound may have dissolution rate-limited absorption, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.
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Complex in vivo dissolution and absorption: The gastrointestinal (GI) environment, including pH, bile salts, and food effects, can significantly influence the dissolution and subsequent absorption of poorly soluble drugs.[3] Standard in vitro dissolution methods often fail to replicate these complex conditions.
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Significant first-pass metabolism: this compound is subject to extensive metabolism by cytochrome P450 enzymes (CYP3A4, 3A5, and 2D6), which can lead to a discrepancy between the amount of drug dissolved and the amount that reaches systemic circulation.
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Contribution of active metabolites: The presence of active metabolites complicates the direct correlation of in vitro dissolution of the parent drug with the overall pharmacological effect in vivo.
Q3: What are the initial steps to consider when a poor IVIVC is observed for an this compound formulation?
When encountering a poor IVIVC, a systematic evaluation of the experimental conditions is crucial. Key initial steps include:
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Re-evaluate the in vitro dissolution method: Assess the suitability of the dissolution medium, apparatus, and agitation rate. For poorly soluble drugs like this compound may be, compendial media are often inadequate.
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Characterize the solid-state properties of the API: Ensure consistency in particle size, crystallinity, and polymorphism of the this compound active pharmaceutical ingredient (API) across batches, as these can significantly impact dissolution.
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Analyze the formulation components: Investigate potential interactions between this compound and excipients that might affect its release and dissolution.
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Review the in vivo study design: Examine factors in the preclinical or clinical study that could contribute to variability, such as animal species, dosing conditions (fasted vs. fed), and bioanalytical method sensitivity.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues that lead to a poor IVIVC for this compound formulations.
Issue 1: In Vitro Dissolution is Significantly Faster than In Vivo Absorption
| Potential Cause | Troubleshooting Action | Rationale |
| Inappropriate Dissolution Medium | Transition from simple aqueous buffers (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF) to biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). | Biorelevant media better mimic the composition of the human GI tract, including bile salts and phospholipids, which can be critical for the dissolution of poorly soluble drugs. |
| Non-discriminatory Dissolution Method | Modify the dissolution apparatus hydrodynamics (e.g., adjust paddle speed, use a different apparatus like USP 3 or 4) to better reflect in vivo conditions. | The hydrodynamics of the dissolution apparatus can significantly influence the release rate of the drug from the dosage form. |
| Formulation exhibits rapid disintegration but slow dissolution of drug particles | Incorporate a two-stage dissolution test, starting with an acidic medium (e.g., SGF) followed by a transfer to a simulated intestinal fluid (e.g., FaSSIF). | This approach can better simulate the transit of the dosage form from the stomach to the small intestine. |
Issue 2: In Vitro Dissolution is Slower than In Vivo Absorption
| Potential Cause | Troubleshooting Action | Rationale |
| Inadequate Solubilization in Dissolution Medium | Increase the concentration of bile salts and lecithin in the biorelevant medium to better reflect the fed state, or consider the use of lipid-based formulations. | The presence of food in the GI tract can enhance the solubilization of lipophilic drugs. Lipid-based formulations can improve bioavailability through various mechanisms. |
| Drug Degradation in the In Vitro Medium | Analyze the stability of this compound in the dissolution medium over the duration of the experiment. If degradation is observed, adjust the pH or add antioxidants. | Chemical instability in the in vitro environment can lead to an underestimation of the dissolution rate. |
| Precipitation of the Drug in the GI Tract | Utilize a transfer model that simulates the change in pH from the stomach to the intestine, which can induce supersaturation and subsequent precipitation. | For weakly basic drugs, the transition from the acidic stomach to the more neutral small intestine can lead to precipitation, which may not be captured in a single-medium dissolution test. |
Issue 3: High Variability in Both In Vitro and In Vivo Data
| Potential Cause | Troubleshooting Action | Rationale |
| Inconsistent Formulation Manufacturing Process | Review the critical process parameters (CPPs) of the manufacturing process, such as blending time, compression force, and coating parameters. | Variations in the manufacturing process can lead to inconsistencies in drug release from the final dosage form. |
| API Particle Size Distribution is too Broad | Implement stricter controls on the particle size distribution of the incoming this compound API. | A wide particle size distribution can result in variable dissolution rates. |
| In vivo variability due to food effects | Conduct in vivo studies under both fasted and fed conditions to understand the impact of food on this compound's absorption. | Food can significantly alter the GI environment and affect the bioavailability of poorly soluble drugs. |
III. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Clearance (L/hr/kg) | Volume of Distribution (L/kg) | Terminal Half-life (h) |
| Rat | 15 | 2.5 | 7.7 | 2.2 |
| Dog | 28 | 1.8 | 5.2 | 3.1 |
| Monkey | 5 | 4.5 | 3.9 | 0.9 |
| Guinea Pig | <0.2 | 6.2 | 4.1 | 0.6 |
Table 2: Comparison of In Vitro Dissolution of Three Hypothetical this compound Formulations in Different Media
| Formulation | Dissolution Medium | % Dissolved at 30 min | % Dissolved at 60 min | % Dissolved at 120 min |
| Formulation A (Micronized API) | 0.1 N HCl (SGF) | 15 | 25 | 40 |
| FaSSIF | 45 | 65 | 85 | |
| FeSSIF | 60 | 80 | 95 | |
| Formulation B (Amorphous Solid Dispersion) | 0.1 N HCl (SGF) | 50 | 70 | 85 |
| FaSSIF | 80 | 95 | >99 | |
| FeSSIF | 85 | >99 | >99 | |
| Formulation C (Lipid-based) | 0.1 N HCl (SGF) | 30 | 55 | 75 |
| FaSSIF | 70 | 90 | >99 | |
| FeSSIF | 90 | >99 | >99 |
IV. Experimental Protocols
Protocol 1: Biorelevant Dissolution Testing of this compound Formulations
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Objective: To assess the in vitro release profile of this compound from a solid oral dosage form under conditions simulating the fasted and fed states of the small intestine.
-
Materials:
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This compound tablets/capsules
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FaSSIF and FeSSIF media (prepared according to published recipes)
-
USP Apparatus 2 (Paddle)
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Dissolution vessels (900 mL)
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HPLC system for quantification of this compound
-
-
Procedure:
-
Prepare FaSSIF and FeSSIF media and bring to 37°C ± 0.5°C.
-
Place 900 mL of the selected medium into each dissolution vessel.
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Set the paddle speed to 50 RPM.
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Place one this compound dosage form into each vessel.
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Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
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Analyze the concentration of this compound in the samples using a validated HPLC method.
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Calculate the cumulative percentage of drug dissolved at each time point.
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Protocol 2: In Vivo Pharmacokinetic Study in a Canine Model
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Objective: To determine the in vivo plasma concentration-time profile of this compound and its active metabolites following oral administration in dogs.
-
Materials:
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This compound formulation
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Beagle dogs (male, 10-12 kg)
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Oral gavage equipment
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Blood collection tubes (containing anticoagulant)
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LC-MS/MS system for bioanalysis
-
-
Procedure:
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Fast the dogs overnight (approximately 12 hours) with free access to water.
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Administer the this compound formulation orally at a predetermined dose.
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Collect blood samples (e.g., 2 mL) from a suitable vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
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Process the blood samples to obtain plasma and store at -80°C until analysis.
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Analyze the plasma concentrations of this compound and its metabolites using a validated LC-MS/MS method.
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Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.
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V. Visualizations
Caption: Troubleshooting workflow for poor IVIVC of this compound.
Caption: Key steps in the oral absorption of this compound.
References
- 1. Pharmacokinetics of this compound, a novel non-peptidic neurokinin-1 receptor antagonist in preclinical species and metabolite kinetics of the pharmacologically active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound, a nonpeptidic substance P receptor antagonist, in liver microsomes: enzyme kinetics, cytochrome P450 isoform identity, and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using biorelevant dissolution to obtain IVIVC of solid dosage forms containing a poorly-soluble model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ezlopitant Assay Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with ezlopitant quantification due to metabolite interference. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should be aware of?
A1: this compound is extensively metabolized in vivo. Key metabolites that have been identified include:
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Pharmacologically Active Metabolites:
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Major Human Circulating Metabolites:
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Major Human Fecal Metabolite:
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M14 (Propionic acid derivative): Formed by further oxidation of the ω-hydroxy metabolite.[2]
-
-
Other Metabolites: Further metabolism of the alkene metabolite (CJ-12,458) can lead to a diol (CP-611,781) and a 1° alcohol (CP-616,762). Urinary metabolites resulting from oxidative dealkylation have also been observed.
Q2: How can this compound metabolites interfere with my assay?
A2: Metabolite interference can occur in two main types of assays:
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Immunoassays (e.g., ELISA): Antibodies used in these assays may not be perfectly specific to this compound. Metabolites with similar chemical structures can bind to the antibodies, a phenomenon known as cross-reactivity. This can lead to an overestimation of the parent drug concentration.
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Chromatographic Assays (e.g., LC-MS/MS): If the chromatographic method does not adequately separate this compound from its metabolites, their signals can overlap. In mass spectrometry, if metabolites are unstable and convert back to the parent drug in the ion source, it can also lead to inaccurate quantification.
Q3: My this compound concentrations seem unexpectedly high in my immunoassay. Could this be due to metabolite interference?
A3: Yes, this is a common manifestation of metabolite cross-reactivity in immunoassays. Since metabolites can be present at high concentrations in biological samples, even a small degree of cross-reactivity can significantly inflate the measured concentration of the parent drug. We recommend confirming your results with a more specific method like LC-MS/MS.
This compound Metabolites Overview
The following table summarizes the key metabolites of this compound and the primary metabolic reactions involved.
| Metabolite ID | Metabolite Name/Type | Metabolic Pathway |
| CJ-12,458 | Alkene | Dehydrogenation |
| CJ-12,764 | Benzyl alcohol | Hydroxylation |
| M16 | ω-hydroxy this compound | Oxidation of isopropyl side chain |
| M12 | ω,ω-1-dihydroxy this compound | Oxidation of isopropyl side chain |
| M14 | Propionic acid derivative | Oxidation of ω-hydroxy metabolite |
| CP-611,781 | Diol | Further metabolism of CJ-12,458 |
| CP-616,762 | 1° alcohol | Further metabolism of CJ-12,458 |
This compound Metabolic Pathway
The diagram below illustrates the primary metabolic pathways of this compound.
Caption: Primary metabolic pathways of this compound.
Troubleshooting Guide: Immunoassay Interference
If you suspect metabolite interference in your immunoassay, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for suspected immunoassay interference.
Experimental Protocol: Immunoassay Cross-Reactivity Assessment
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Objective: To determine the percentage of cross-reactivity of this compound metabolites in the immunoassay.
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Materials:
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This compound standard.
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Synthesized standards of major metabolites (e.g., CJ-12,458, CJ-12,764, M16).
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Your immunoassay kit and required reagents.
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Drug-free biological matrix (e.g., plasma, serum).
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-
Procedure:
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Prepare a standard curve for this compound according to the assay protocol.
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Prepare serial dilutions of each metabolite in the same drug-free biological matrix.
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Analyze the metabolite solutions using the immunoassay as if they were this compound samples.
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Determine the concentration of each metabolite that gives a signal equivalent to a known concentration of this compound (e.g., the IC50 or EC50).
-
-
Calculation:
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Cross-reactivity (%) = (Concentration of this compound / Concentration of Metabolite at equivalent signal) x 100
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Hypothetical Cross-Reactivity Data
| Metabolite | Hypothetical Cross-Reactivity (%) | Implication |
| CJ-12,458 | 5% | May cause significant overestimation if present at high concentrations. |
| CJ-12,764 | 15% | Likely to cause significant overestimation of the parent drug. |
| M16 | <1% | Unlikely to cause significant interference. |
Troubleshooting Guide: LC-MS/MS Analysis
Even with a highly specific technique like LC-MS/MS, issues can arise from metabolites.
References
- 1. Metabolism of this compound, a nonpeptidic substance P receptor antagonist, in liver microsomes: enzyme kinetics, cytochrome P450 isoform identity, and in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, pharmacokinetics, and excretion of a nonpeptidic substance P receptor antagonist, this compound, in normal healthy male volunteers: characterization of polar metabolites by chemical derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of CNS-Targeted Therapies: A Technical Guide to Ezlopitant Clinical Trial Design
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the complexities of designing clinical trials for Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1) receptor antagonist. While development of this compound was discontinued, the challenges encountered during its clinical investigation offer invaluable lessons for the broader field of neurokinin-1 receptor antagonism and therapies targeting the central nervous system.
This guide, presented in a user-friendly question-and-answer format, directly addresses potential troubleshooting scenarios and frequently asked questions that may arise during the experimental and clinical trial design process for similar compounds.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: We are designing a clinical trial for a novel NK-1 receptor antagonist for chemotherapy-induced nausea and vomiting (CINV) and are concerned about endpoint selection. What were the key challenges with this compound in this regard?
A1: A primary challenge in the clinical development of this compound for CINV was the discordance between its effects on emesis (vomiting) and nausea. Clinical trial results indicated that while this compound was effective in controlling emesis, it demonstrated limited efficacy in managing nausea[1]. This highlights a critical consideration for trial design:
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Separate Assessment of Nausea and Emesis: It is crucial to design trials with distinct primary or co-primary endpoints for both nausea and vomiting. Relying on a composite endpoint may mask a lack of efficacy on one of these crucial symptoms.
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Validated Nausea Scales: The subjective nature of nausea makes its measurement challenging. Employing validated and sensitive patient-reported outcome (PRO) instruments is essential. Commonly used scales include Visual Analog Scales (VAS) and the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool (MAT).
Q2: Our preclinical data for an NK-1 antagonist in irritable bowel syndrome (IBS) is promising. However, we are aware of the high placebo response in this indication. How can we design a trial to mitigate this?
A2: The high placebo response rate is a well-documented challenge in IBS clinical trials. While specific data from the small pilot study of this compound in 14 IBS patients is not publicly available, general strategies to address this issue include[1]:
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Strict Patient Selection: Implementing rigorous inclusion and exclusion criteria to ensure a homogenous patient population with a clear diagnosis and significant symptom burden.
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Run-in Period: Incorporating a baseline period without treatment to identify patients with fluctuating symptoms and those who respond significantly to placebo.
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Standardized Rescue Medication Use: Clearly defining and standardizing the use of rescue medications to minimize their impact on the primary endpoints.
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Centralized Blinding and Randomization: Ensuring robust blinding and randomization procedures to minimize bias.
Q3: What were the pharmacokinetic and metabolic characteristics of this compound that could have influenced its clinical trial design and outcomes?
A3: Preclinical studies in various species, including rats, dogs, and monkeys, revealed that this compound has a high clearance and a moderate to high volume of distribution. Importantly, it is metabolized into two pharmacologically active metabolites. The presence of active metabolites necessitates careful consideration in trial design:
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Metabolite Profiling: Thoroughly characterizing the pharmacokinetic profiles of both the parent drug and its active metabolites in humans is crucial.
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Dose-Response Relationship: The contribution of each active moiety to the overall therapeutic effect and potential side effects needs to be understood to establish a clear dose-response relationship.
Quantitative Data Summary
Specific quantitative data from this compound clinical trials is not extensively published. However, to provide context for researchers designing trials for similar NK-1 receptor antagonists, the following table summarizes typical efficacy data for other drugs in this class for the prevention of CINV.
| Endpoint | NK-1 Antagonist + 5-HT3 Antagonist + Dexamethasone | 5-HT3 Antagonist + Dexamethasone (Control) |
| Complete Response (No Emesis) | ||
| - Acute Phase (0-24h) | ~80-90% | ~60-70% |
| - Delayed Phase (25-120h) | ~70-80% | ~50-60% |
| No Significant Nausea | ||
| - Overall (0-120h) | Variable, often with less pronounced differences compared to emesis control. |
Note: This table presents generalized data for the NK-1 receptor antagonist class and is for illustrative purposes only. Actual results can vary based on the specific drug, chemotherapy regimen, and patient population.
Experimental Protocols & Methodologies
Protocol: Assessing Anti-Emetic Efficacy in a Ferret Model (Preclinical)
This protocol outlines a standard preclinical model used to evaluate the efficacy of NK-1 receptor antagonists like this compound against cisplatin-induced emesis.
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Animal Model: Adult male ferrets are used due to their well-characterized emetic response to chemotherapy.
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Housing and Acclimation: Animals are individually housed and acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Drug Administration:
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The test compound (e.g., this compound) or vehicle is administered at various doses via the desired route (e.g., oral, subcutaneous).
-
A positive control (a known effective anti-emetic) and a negative control (vehicle) group are included.
-
-
Induction of Emesis: A standardized dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.
-
Observation Period: Animals are observed continuously for a defined period (e.g., 4-6 hours for acute phase, and up to 72 hours for delayed phase).
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Data Collection: The number of retches and vomits for each animal is recorded.
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Endpoint Analysis: The primary endpoint is the percentage of animals in each group that are protected from emesis and the reduction in the number of emetic episodes compared to the control group.
Visualizations
Caption: Simplified signaling pathway of emesis induction and the site of action for this compound.
Caption: A logical workflow for a placebo-controlled clinical trial of an NK-1 antagonist in IBS.
References
Validation & Comparative
Ezlopitant: A Comparative Analysis of a Neurokinin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin-1 (NK1) receptor antagonists represent a significant class of therapeutic agents with applications in managing chemotherapy-induced nausea and anxiolytic, and antidepressant properties. and vomiting (CINV), postoperative nausea and vomiting (PONV), and potentially other conditions mediated by Substance P (SP). Ezlopitant (CJ-11,974) is a selective, non-peptidic NK1 receptor antagonist that demonstrated antiemetic and antinociceptive effects in preclinical studies.[1] Developed by Pfizer, its clinical development for irritable bowel syndrome (IBS) and CINV was discontinued.[2][3] This guide provides a comparative overview of this compound against other prominent NK1 receptor antagonists, focusing on available preclinical and clinical data, mechanisms of action, and experimental methodologies.
Mechanism of Action: The NK1 Receptor Signaling Pathway
The tachykinin neuropeptide, Substance P, is the natural ligand for the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of Substance P to the NK1 receptor triggers a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs heterotrimeric G proteins.[4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling cascades ultimately result in various physiological responses, including the transmission of pain signals, inflammation, and the vomiting reflex. NK1 receptor antagonists, including this compound, act by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling pathways.[5]
Comparative Preclinical Data
Direct comparative preclinical studies between this compound and other NK1 receptor antagonists are limited. However, by collating available data, a comparative perspective can be established.
Receptor Binding Affinity
Receptor binding affinity, typically measured as the inhibition constant (Ki), indicates the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
| Compound | Species | Ki (nmol/L) |
| This compound | Human | 0.2 |
| Guinea Pig | 0.9 | |
| Ferret | 0.6 | |
| Gerbil | 0.5 | |
| Aprepitant | Human | ~0.1-0.2 |
| Rolapitant | Human | 0.66 |
| Netupitant | Human | 1.0 |
| Casopitant | Ferret | 0.16 |
Note: Data for Aprepitant is aggregated from multiple sources and represents an approximate range.
In Vivo Efficacy: Cisplatin-Induced Emesis in Ferrets
The ferret model is a standard for evaluating the antiemetic potential of drugs against chemotherapy-induced emesis.
| Compound | Administration | Cisplatin Dose (mg/kg, i.p.) | Effect on Emesis |
| This compound | Oral (0.03-3 mg/kg) or Subcutaneous (0.3-3 mg/kg) | 10 | Prevented acute retching and vomiting |
| Repeated Subcutaneous | 5 | Significantly inhibited delayed retching and vomiting | |
| Aprepitant | Oral (1 mg/kg) | 8 | Antagonized acute and delayed emesis |
| Netupitant | Oral (3 mg/kg) | 10 | Abolished acute emesis and reduced delayed emesis by 94.6% |
Clinical Overview and Discontinuation of this compound
This compound entered Phase II clinical trials for the treatment of chemotherapy-induced emesis and irritable bowel syndrome. While it was reported to be well-tolerated and effective in controlling emesis, its efficacy in controlling nausea was less pronounced, which led to the discontinuation of its development for this indication. A pilot study in 14 IBS patients was also conducted.
In contrast, several other NK1 receptor antagonists have successfully completed clinical development and are marketed for the prevention of CINV and/or PONV. These include:
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Aprepitant (Emend®) : The first approved NK1 receptor antagonist.
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Fosaprepitant (Ivemend®) : An intravenous prodrug of aprepitant.
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Rolapitant (Varubi®) : A long-acting NK1 receptor antagonist.
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Netupitant : Available in a fixed-dose combination with palonosetron (Akynzeo®).
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Tradipitant : Under investigation for various indications.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not extensively published. However, based on the available information and general pharmacological methods, the following outlines can be provided.
Receptor Binding Affinity Assay (General Protocol)
This assay determines the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor are prepared from cell lines (e.g., CHO, HEK293) or tissue homogenates.
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H]Substance P) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while the unbound radioligand passes through.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets (General Protocol)
This in vivo model assesses the antiemetic efficacy of a compound.
Methodology:
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions.
-
Drug Administration: Ferrets are pre-treated with the test compound (e.g., this compound) or vehicle via the desired route of administration (e.g., oral, subcutaneous).
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Emesis Induction: A high dose of cisplatin (e.g., 5-10 mg/kg, i.p.) is administered to induce emesis.
-
Observation: The animals are observed for a defined period, typically divided into an acute phase (e.g., 0-24 hours) and a delayed phase (e.g., 24-72 hours).
-
Data Collection: The number of retches and vomits for each animal is recorded.
-
Data Analysis: The antiemetic efficacy of the test compound is determined by comparing the number of emetic episodes in the treated group to the vehicle-control group.
Conclusion
This compound is a potent and selective NK1 receptor antagonist that demonstrated promising preclinical antiemetic activity. Its high binding affinity for the NK1 receptor across multiple species is comparable to or greater than that of several marketed NK1 antagonists. However, its clinical development was halted, reportedly due to a lesser effect on nausea compared to emesis. While direct comparative efficacy and safety data are scarce, the available preclinical information suggests that this compound's pharmacological profile is consistent with other drugs in its class. The continued success of other NK1 receptor antagonists in the clinical setting underscores the therapeutic value of this drug class. Further research into the nuanced differences in the pharmacological profiles of various NK1 receptor antagonists may provide insights into optimizing therapeutic outcomes, particularly in the effective management of both nausea and vomiting.
References
- 1. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eziopitant. Pfizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Ezlopitant and Aprepitant in Tachykinin NK1 Receptor Antagonism
A comprehensive review of preclinical and clinical data reveals insights into the therapeutic potential and limitations of two prominent NK1 receptor antagonists, Ezlopitant and Aprepitant. While both agents demonstrate a high affinity for the neurokinin-1 (NK1) receptor, their developmental trajectories and clinical utility have diverged significantly.
Aprepitant, a well-established therapeutic agent, has garnered widespread regulatory approval for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). In contrast, the development of this compound for CINV was discontinued despite promising preclinical antiemetic activity, reportedly due to a lesser efficacy in controlling nausea compared to emesis.[1] This guide provides a detailed comparison of the available efficacy data for both compounds, supported by experimental methodologies and visual representations of their shared mechanism of action.
Mechanism of Action: Targeting the NK1 Receptor Pathway
Both this compound and Aprepitant exert their therapeutic effects by acting as selective antagonists at the tachykinin NK1 receptor. The binding of the natural ligand, Substance P, to the NK1 receptor initiates a signaling cascade that plays a crucial role in the emetic reflex. By blocking this interaction, this compound and Aprepitant effectively inhibit the downstream signaling that leads to nausea and vomiting.
Comparative Efficacy Data
A direct head-to-head clinical comparison of this compound and Aprepitant is unavailable due to the discontinuation of this compound's development for CINV. Therefore, this comparison relies on preclinical data for this compound and extensive clinical trial data for Aprepitant.
Receptor Binding Affinity
Both drugs exhibit high affinity for the NK1 receptor, with this compound showing a particularly potent binding affinity to the human NK1 receptor in preclinical studies.
| Compound | Species | Receptor | Ki (nmol/l) |
| This compound | Human | NK1 | 0.2 |
| Guinea Pig | NK1 | 0.9 | |
| Ferret | NK1 | 0.6 | |
| Gerbil | NK1 | 0.5 | |
| Aprepitant | Human | NK1 | ~0.1-0.2 |
Table 1: Comparative in vitro receptor binding affinities of this compound and Aprepitant for the NK1 receptor. Data for this compound from Tsuchiya et al., 2002.[2] Data for Aprepitant is a consensus from multiple sources.
Antiemetic Efficacy
This compound: Preclinical Data
Preclinical studies in ferrets demonstrated the dose-dependent antiemetic efficacy of this compound against cisplatin-induced emesis.
| Administration Route | Dose Range (mg/kg) | Effect on Cisplatin-Induced Emesis (Acute Phase) |
| Oral | 0.03 - 3 | Prevention of retching and vomiting responses |
| Subcutaneous | 0.3 - 3 | Prevention of retching and vomiting responses |
Table 2: Preclinical antiemetic efficacy of this compound in ferrets. Data from Tsuchiya et al., 2002.[2]
Aprepitant: Clinical Data
Aprepitant, in combination with other antiemetic agents, has consistently shown superior efficacy compared to standard therapy in preventing both acute and delayed CINV in numerous clinical trials. The primary endpoint in these trials is often "Complete Response," defined as no emetic episodes and no use of rescue medication.
| Clinical Trial / Study Population | Treatment Group | Control Group | Complete Response (Overall Phase) |
| High-Dose Cisplatin[3] | Aprepitant + Ondansetron + Dexamethasone | Placebo + Ondansetron + Dexamethasone | 72.7% |
| 52.3% | |||
| Moderately Emetogenic Chemotherapy (Women)[4] | Aprepitant + Palonosetron + Dexamethasone | Placebo + Palonosetron + Dexamethasone | 87% |
| 67% | |||
| Pediatric Patients | Aprepitant + Ondansetron (+/- Dexamethasone) | Placebo + Ondansetron (+/- Dexamethasone) | 40.1% |
| 20.0% |
Table 3: Summary of Aprepitant's clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Data compiled from multiple phase III clinical trials.
Experimental Protocols
This compound: Antiemetic Activity in Ferrets
The preclinical efficacy of this compound was evaluated in a ferret model of cisplatin-induced emesis.
Methodology Summary:
-
Animal Model: Male ferrets were used.
-
Emetogen: Cisplatin (10 mg/kg) was administered intraperitoneally to induce emesis.
-
Drug Administration: this compound was administered either orally or subcutaneously at varying doses 30 minutes prior to cisplatin injection.
-
Observation Period: The animals were observed for the frequency of retching and vomiting episodes over a defined period to assess the acute emetic phase. For delayed emesis, a lower dose of cisplatin (5 mg/kg, i.p.) was used, and ferrets received repeated subcutaneous injections of this compound.
-
Primary Endpoint: The number of retching and vomiting episodes was recorded and compared between the this compound-treated and control groups.
Aprepitant: Clinical Trial for CINV
The efficacy of Aprepitant in humans is typically established through multicenter, randomized, double-blind, placebo-controlled clinical trials.
References
- 1. medkoo.com [medkoo.com]
- 2. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin--the Aprepitant Protocol 052 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ezlopitant's Receptor Affinity Profile: A Comparative Analysis of Neurokinin Receptor Cross-Reactivity
For Immediate Release
A detailed comparison guide for researchers, scientists, and drug development professionals on the cross-reactivity of Ezlopitant with neurokinin receptors, supported by experimental data and detailed protocols.
This compound (CJ-11,974) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] This guide provides a comprehensive overview of this compound's binding affinity and cross-reactivity with other neurokinin receptors, specifically the NK2 and NK3 receptors. The data presented herein is crucial for understanding its mechanism of action and for guiding further research and development.
Comparative Binding Affinity of this compound
Experimental data from radioligand binding assays have demonstrated this compound's high affinity and selectivity for the NK1 receptor. In a key study, this compound was shown to potently inhibit the binding of [3H]substance P to the human NK1 receptor with a Ki value of 0.2 nmol/l.[1] The same study investigated its affinity for NK2 and NK3 receptors and found no significant binding at concentrations up to 1 µmol/l, indicating a high degree of selectivity for the NK1 receptor.[1]
Another study employing a functional assay, the [35S]GTPγS binding assay, further corroborates this compound's potent activity at the NK1 receptor. In membranes from rat cerebral cortex, this compound potently inhibited substance P-stimulated [35S]GTPγS binding with an IC50 value of 1.5 ± 0.5 nM in naive rats.[2]
The following table summarizes the available quantitative data on this compound's binding affinity for the three neurokinin receptors.
| Receptor | Ligand | Species | Assay Type | Ki (nmol/l) | IC50 (nmol/l) | Reference |
| NK1 | [3H]Substance P | Human | Radioligand Binding | 0.2 | [1] | |
| NK1 | [3H]Substance P | Guinea Pig | Radioligand Binding | 0.9 | ||
| NK1 | [3H]Substance P | Ferret | Radioligand Binding | 0.6 | ||
| NK1 | [3H]Substance P | Gerbil | Radioligand Binding | 0.5 | ||
| NK1 | Substance P | Rat | [35S]GTPγS Binding | 1.5 ± 0.5 | ||
| NK2 | Human | Radioligand Binding | >1000 | |||
| NK3 | Human | Radioligand Binding | >1000 |
Experimental Protocols
Radioligand Binding Assay for Neurokinin Receptors
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for neurokinin receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target neurokinin receptor (NK1, NK2, or NK3) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P for NK1), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
3. Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neurokinin 1 Receptor Antagonist, this compound, Reduces Appetitive Responding for Sucrose and Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Emetic Efficacy of Ezlopitant in Ferrets: A Comparative Guide
This guide provides a comprehensive comparison of the anti-emetic effects of Ezlopitant with other standard anti-emetic agents in the ferret model. The data presented is collated from preclinical studies, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance, experimental protocols for validation, and its mechanism of action. Ferrets are a well-established and reliable model for studying emesis due to their similar vomiting reflex to humans, making these findings highly relevant for preclinical evaluation of anti-emetic drugs.[1][2][3]
Comparative Efficacy of Anti-Emetic Agents in Ferrets
The following tables summarize the quantitative data on the efficacy of this compound and other anti-emetic agents against emesis induced by various stimuli in ferrets.
Table 1: Efficacy of this compound against Cisplatin-Induced Emesis
| Treatment | Dose | Route | Emetic Challenge | % Inhibition of Acute Retching/Vomiting | % Inhibition of Delayed Retching/Vomiting |
| This compound | 0.03-3 mg/kg | Oral | Cisplatin (10 mg/kg, i.p.) | Dose-dependent prevention | - |
| This compound | 0.3-3 mg/kg | s.c. | Cisplatin (10 mg/kg, i.p.) | Dose-dependent prevention | - |
| This compound | Not specified | s.c. (repeated) | Cisplatin (5 mg/kg, i.p.) | - | Significant inhibition |
Data extracted from a study on the anti-emetic activity of this compound.[4]
Table 2: Comparative Efficacy of Various Anti-Emetic Agents against Different Emetogens
| Drug | Class | Emetic Challenge | Dose | Route | % Inhibition/Reduction of Emesis |
| This compound | NK1 Antagonist | Cisplatin | 0.03-3 mg/kg | p.o. | Dose-dependent [4] |
| Netupitant | NK1 Antagonist | Cisplatin (10 mg/kg, i.p.) | 0.03-0.3 mg/kg | p.o. | Dose-dependent reduction |
| Netupitant | NK1 Antagonist | Cisplatin (5 mg/kg, i.p.) | 3 mg/kg | p.o. | 100% (acute), 94.6% (delayed) |
| CP-99,994 | NK1 Antagonist | Cisplatin | 0.1-1.0 mg/kg | s.c. | Dose-related inhibition |
| Ondansetron | 5-HT3 Antagonist | Cisplatin (5 mg/kg, i.p.) | 1 mg/kg (3x/day) | i.p. | ~68% (acute), ~49% (delayed) |
| Ondansetron | 5-HT3 Antagonist | Morphine (0.3 mg/kg) | 3 and 10 mg/kg | i.v. | 47% and 70% reduction |
| Metoclopramide | D2/5-HT3 Antagonist | Morphine (0.3 mg/kg) | 3 and 10 mg/kg | i.v. | 48% and 82% reduction |
| Droperidol | D2 Antagonist | Morphine (0.3 mg/kg) | 3 mg/kg | i.v. | 84% reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used in ferret emesis studies.
Cisplatin-Induced Emesis Model
This is a standard model for assessing anti-emetic efficacy against both acute and delayed phases of emesis, mimicking chemotherapy-induced nausea and vomiting.
-
Animal Model: Male ferrets are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental environment.
-
Drug Administration:
-
Test compound (e.g., this compound) or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at predetermined times before the emetic challenge.
-
-
Emetic Challenge:
-
Cisplatin is administered intraperitoneally (i.p.) at a dose of 5-10 mg/kg to induce emesis.
-
-
Observation Period:
-
Acute Phase: Ferrets are observed for retching and vomiting episodes for a period of up to 8 hours post-cisplatin administration.
-
Delayed Phase: Observation continues for up to 72 hours to assess delayed emesis.
-
-
Data Collection: The number of retches and vomits are counted. A significant reduction in the number of emetic episodes in the drug-treated group compared to the vehicle group indicates anti-emetic activity.
Other Emesis Models
-
Morphine-Induced Emesis: Morphine is administered subcutaneously (e.g., at 0.3 mg/kg) to induce vomiting. Anti-emetics are typically given intravenously 5 minutes prior to the morphine challenge.
-
Apomorphine-Induced Emesis: Apomorphine, a dopamine agonist, is administered subcutaneously (e.g., at 0.125 mg/kg) to induce emesis.
-
Orally Active Emetogens: Agents like ipecacuanha (e.g., 1.2 mg/kg, p.o.) or copper sulfate (e.g., 100 mg/kg, intragastric) are used to induce emesis via peripheral mechanisms.
Mechanism of Action: NK1 Receptor Antagonism
This compound is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor. The emetic reflex is mediated by various neurotransmitters, with Substance P being a key ligand for the NK1 receptor. By blocking the binding of Substance P to NK1 receptors in critical areas of the brainstem involved in the emetic reflex, such as the nucleus tractus solitarius and the area postrema, this compound inhibits the downstream signaling that leads to nausea and vomiting. This central mechanism of action is believed to contribute to its broad-spectrum anti-emetic activity against a variety of emetic stimuli.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental Workflow for Validating Anti-Emetic Effects.
Caption: NK1 Receptor Antagonist Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 4. Anti-emetic activity of the novel nonpeptide tachykinin NK1 receptor antagonist this compound (CJ-11,974) against acute and delayed cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Ezlopitant Across Preclinical Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Ezlopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, across various preclinical species. The data presented is crucial for understanding the disposition of this compound and for translating preclinical findings to potential human applications.
Executive Summary
This compound exhibits significant inter-species variability in its pharmacokinetic profile. Generally, it is characterized by high plasma clearance, a moderate to high volume of distribution, and a variable terminal half-life. Oral bioavailability is notably low across most species, with the dog showing the highest absorption. This compound is metabolized into two pharmacologically active metabolites, CJ-12,458 (an alkene) and CJ-12,764 (a benzyl alcohol), with the latter being more abundant in all species studied.[1] Both the parent drug and its active metabolites can penetrate the central nervous system, suggesting they may all contribute to the pharmacological effects observed in vivo.[1]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in several preclinical species. These values are essential for comparing the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound.
| Parameter | Rat | Gerbil | Guinea Pig | Ferret | Dog | Monkey |
| Clearance (CL) | High | High | High | High | High | Very High |
| (Specific Value Range) | Approaches or exceeds hepatic blood flow | Approaches or exceeds hepatic blood flow | Approaches or exceeds hepatic blood flow | Approaches or exceeds hepatic blood flow | Approaches or exceeds hepatic blood flow | Approaches or exceeds hepatic blood flow |
| Volume of Distribution (Vd) | 3.9 - 28 L/kg | 3.9 - 28 L/kg | 3.9 - 28 L/kg | 3.9 - 28 L/kg | 3.9 - 28 L/kg | 3.9 - 28 L/kg |
| Terminal Half-life (t½) | 7.7 h | - | 0.6 h | - | - | - |
| (Value Range) | 0.6 - 7.7 h | 0.6 - 7.7 h | 0.6 - 7.7 h | 0.6 - 7.7 h | 0.6 - 7.7 h | 0.6 - 7.7 h |
| Oral Bioavailability (F) | <28% | <28% | <0.2% | <28% | 28% | <28% |
Data sourced from Reed-Hagen et al., 1999.[1] Specific mean values for each species were not publicly available; therefore, ranges are provided where known.
In vitro studies using liver microsomes have established the following rank order for intrinsic clearance of this compound: Monkey >> Guinea Pig > Rat >> Dog > Human.[2]
Experimental Protocols
While specific, detailed protocols for the pivotal this compound pharmacokinetic studies are not publicly available, a general methodology for such preclinical investigations is outlined below. This representative protocol is based on standard practices in the field.
Animal Models
-
Species: Male Sprague-Dawley rats, Mongolian gerbils, Duncan-Hartley guinea pigs, ferrets, beagle dogs, and cynomolgus monkeys were used in the original studies.[1]
-
Health Status: Animals are typically healthy, adult, and acclimated to the laboratory environment before the study.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except for fasting periods before oral dosing.
Drug Formulation and Administration
-
Intravenous (IV) Administration: For IV administration, this compound is typically dissolved in a suitable vehicle, such as a mixture of saline, ethanol, and a solubilizing agent like propylene glycol, to ensure complete dissolution. The formulation is administered as a bolus injection into a prominent vein (e.g., tail vein in rodents, cephalic vein in larger animals).
-
Oral (PO) Administration: For oral administration, this compound is often formulated as a suspension in a vehicle like 0.5% methylcellulose in water. Dosing is performed via oral gavage for rodents and capsules for larger animals.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. For rodents, this may involve sparse sampling from a larger group of animals or serial sampling from a few individuals with cannulated vessels. In larger animals, blood is typically drawn from a peripheral vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound and its metabolites in plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Quantification: The concentration of the analytes is determined by comparing the peak area response to a standard curve prepared in blank plasma.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: A typical workflow for preclinical pharmacokinetic studies.
Signaling Pathway
This compound is an antagonist of the Neurokinin-1 (NK1) receptor. The diagram below illustrates the signaling pathway that is inhibited by this compound.
Caption: Inhibition of the NK1 receptor signaling pathway by this compound.
References
Head-to-Head Clinical Showdown: Ezlopitant and Other Irritable Bowel Syndrome (IBS) Treatments
In the landscape of Irritable Bowel Syndrome (IBS) therapeutics, a direct head-to-head clinical trial comparing the neurokinin-1 (NK-1) receptor antagonist Ezlopitant with other approved treatments is notably absent. Development of this compound for IBS was discontinued after a pilot study involving 14 patients, and detailed results from this study are not publicly available.
This guide provides an objective comparison of this compound, based on its mechanism of action, and currently available IBS treatments, leveraging data from their respective placebo-controlled Phase 3 clinical trials. The following sections detail the performance of key drugs for IBS with constipation (IBS-C) and IBS with diarrhea (IBS-D), their experimental protocols, and the signaling pathways they modulate.
IBS with Constipation (IBS-C): A Comparative Analysis
For individuals with IBS-C, several therapeutic options have demonstrated efficacy in large-scale clinical trials. This section compares the clinical trial data for Linaclotide, Lubiprostone, and Plecanatide.
Quantitative Data Summary for IBS-C Treatments
| Treatment (Brand Name) | Mechanism of Action | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Adverse Events |
| Linaclotide (Linzess) | Guanylate Cyclase-C (GC-C) Agonist | ≥30% reduction in worst abdominal pain and an increase of ≥1 complete spontaneous bowel movement (CSBM) per week for at least 6 out of 12 weeks.[1] | 33.7%[1] | 13.9%[1] | Diarrhea[1] |
| Lubiprostone (Amitiza) | Chloride Channel Activator | Overall responder based on patient-rated assessment of IBS-C symptoms.[2] | 17.9% | 10.1% | Nausea, Diarrhea |
| Plecanatide (Trulance) | Guanylate Cyclase-C (GC-C) Agonist | Percentage of patients who were overall responders (≥30% reduction in worst abdominal pain and an increase of ≥1 CSBM from baseline in the same week for ≥6 of 12 weeks). | 21.5% - 30.2% | 14.2% - 17.8% | Diarrhea |
Experimental Protocols for Key IBS-C Clinical Trials
-
Study Design: Two randomized, double-blind, placebo-controlled Phase 3 trials (Trial 31 and Trial 302) were conducted. Patients were randomized to receive either 290 μg of linaclotide or a placebo once daily for 12 or 26 weeks.
-
Patient Population: Adult patients diagnosed with IBS-C according to Rome III criteria.
-
Inclusion Criteria: Patients meeting the protocol criteria for IBS-C diagnosis.
-
Exclusion Criteria: History of loose or watery stools, structural abnormalities of the GI tract, or other medical conditions that could contribute to abdominal pain.
-
Primary Endpoints: The primary endpoints were based on European Medicines Agency (EMA) recommendations and included 12-week abdominal pain/discomfort responders (≥30% reduction for ≥6 weeks) and 12-week IBS degree-of-relief responders ('considerably' or 'completely' relieved for ≥6 weeks). Another primary endpoint, as per FDA guidance, was the percentage of patients who were combined responders for abdominal pain and CSBMs for at least 6 out of 12 weeks.
-
Study Design: A combined analysis of two Phase 3, randomized, double-blind, placebo-controlled trials was performed. Patients received lubiprostone 8 mcg or placebo twice daily for 12 weeks.
-
Patient Population: 1,171 patients with a Rome II diagnosis of IBS-C.
-
Primary Endpoint: The primary efficacy endpoint was the percentage of overall responders, based on a patient's weekly rating of IBS symptom relief on a seven-point balanced Likert scale.
-
Study Design: Two identical, 12-week, randomized, double-blind, placebo-controlled Phase 3 trials were conducted. Patients received a once-daily tablet of plecanatide (3 mg or 6 mg) or a placebo.
-
Patient Population: Adult patients with IBS-C who met the Rome III criteria.
-
Primary Endpoint: The primary endpoint was the percentage of patients who were "Overall Responders," defined as fulfilling both a >30% reduction in worst abdominal pain and an increase of >1 CSBM from baseline in the same week for at least 50% of the 12 treatment weeks.
IBS with Diarrhea (IBS-D): A Comparative Analysis
For individuals with IBS-D, Eluxadoline and Rifaximin are two prominent treatment options with distinct mechanisms of action.
Quantitative Data Summary for IBS-D Treatments
| Treatment (Brand Name) | Mechanism of Action | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Adverse Events |
| Eluxadoline (Viberzi) | Mu- and kappa-opioid receptor agonist, delta-opioid receptor antagonist | Composite response of simultaneous improvement in abdominal pain and reduction in diarrhea. | 23.9% - 29.6% | 16.2% - 17.1% | Constipation, Nausea, Abdominal Pain |
| Rifaximin (Xifaxan) | Gut-selective antibiotic | Adequate relief of global IBS-D symptoms. | 38.1% (repeat treatment) | 31.5% (repeat treatment) | Nausea, Increased ALT |
Experimental Protocols for Key IBS-D Clinical Trials
-
Study Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (IBS-3001 and IBS-3002) were conducted. Patients were randomized to receive eluxadoline (75 mg or 100 mg) or placebo twice daily for 26 or 52 weeks.
-
Patient Population: Adult patients with IBS-D according to Rome III criteria.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a composite response, defined as a concurrent improvement of ≥30% in daily abdominal pain score and a Bristol Stool Scale (BSS) score of <5 on at least 50% of the days within a 12 or 26-week treatment period.
-
Study Design: The TARGET 3 study was a Phase 3 trial evaluating the efficacy and safety of repeat treatment with rifaximin. The study included an open-label treatment phase followed by a double-blind, placebo-controlled repeat treatment phase for patients who responded and then relapsed.
-
Patient Population: Subjects with IBS-D who had previously responded to an initial 14-day course of rifaximin 550 mg three times daily.
-
Primary Endpoint: The primary endpoint for the repeat treatment phase was the proportion of patients who responded during ≥ 2 of the four weeks for both abdominal pain (≥30% decrease from baseline) and stool consistency (≥50% decrease in the number of days with BSS Type 6 or 7).
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways provides crucial insight into how these drugs exert their therapeutic effects.
This compound and the Neurokinin-1 (NK-1) Receptor Pathway
This compound is a selective antagonist of the NK-1 receptor. Substance P is the endogenous ligand for the NK-1 receptor and is involved in pain transmission and inflammation. By blocking the binding of Substance P to the NK-1 receptor, this compound was investigated for its potential to reduce visceral hypersensitivity and pain associated with IBS.
Guanylate Cyclase-C (GC-C) Agonist Pathway (Linaclotide, Plecanatide)
Linaclotide and Plecanatide are GC-C agonists. They bind to and activate guanylate cyclase-C on the surface of intestinal epithelial cells. This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit. Increased extracellular cGMP is also thought to reduce the activity of pain-sensing nerves.
Chloride Channel Activator Pathway (Lubiprostone)
Lubiprostone is a chloride channel activator that specifically acts on the ClC-2 chloride channels on the apical membrane of gastrointestinal epithelial cells. This activation increases chloride-rich fluid secretion into the intestine, which softens the stool and increases motility.
Opioid Receptor Modulation Pathway (Eluxadoline)
Eluxadoline acts locally in the gut and has a mixed effect on opioid receptors. It is a mu- and kappa-opioid receptor agonist and a delta-opioid receptor antagonist. The agonism of mu-opioid receptors reduces bowel contractions and colonic motility, while the antagonism of delta-opioid receptors may mitigate the constipating effects often seen with unopposed mu-opioid agonists. The agonism of kappa-opioid receptors may also contribute to pain relief.
Gut Microbiota Modulation (Rifaximin)
Rifaximin is a minimally absorbed antibiotic that acts locally in the gut. Its mechanism in IBS-D is thought to be related to the modulation of the gut microbiota and its anti-inflammatory properties. By altering the composition and function of the gut microbiome, Rifaximin may reduce the production of gas and other products that can contribute to IBS symptoms.
References
- 1. Linaclotide for irritable bowel syndrome with constipation: a 26-week, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial: lubiprostone in patients with constipation-associated irritable bowel syndrome--results of two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of NK1 Receptors in Addiction with Ezlopitant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, has emerged as a promising target in the neurobiology of addiction. Its modulation is implicated in stress and reward pathways, both critical components of substance use disorders. This guide provides a comparative analysis of Ezlopitant, a selective NK1 receptor antagonist, and its role in addiction, drawing upon key preclinical findings. We will objectively compare its performance with other alternatives where data is available and provide detailed experimental context.
The NK1 Receptor Signaling Pathway in Addiction
The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand Substance P, primarily activates the Gq alpha subunit. This initiates a signaling cascade that plays a significant role in neuronal excitability and plasticity, processes that are highly relevant to the development and maintenance of addiction.
Preclinical Evaluation of this compound in Alcohol and Reward-Seeking Models
A pivotal preclinical study investigated the effects of this compound on sucrose and ethanol consumption in rats, utilizing established behavioral models of addiction. The findings from this research provide the primary evidence for this compound's potential in modulating reward-seeking behaviors.
Experimental Protocols
The study employed several well-validated animal models to assess the impact of this compound on appetitive and consummatory behaviors.
1. Operant Self-Administration: This model assesses the motivation to work for a reward.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid dipper.
-
Procedure:
-
Acquisition: Rats were trained to press an "active" lever to receive a small amount of a 5% sucrose or 10% ethanol solution. The "inactive" lever had no programmed consequences. Training continued until a stable pattern of responding was established.
-
Testing: Prior to the test session, rats were administered this compound (2, 5, or 10 mg/kg, intraperitoneally) or a vehicle solution. The number of presses on both the active and inactive levers was recorded during the session.
-
2. Progressive Ratio Schedule of Reinforcement: This paradigm measures the "breakpoint," or how hard an animal is willing to work for a single reward, thus providing a measure of the reinforcing efficacy of the substance.
-
Procedure: The number of lever presses required to obtain a single delivery of the reward (5% sucrose or 10% ethanol) was systematically increased throughout the session. The session ended when the rat ceased to respond for a set period. The last completed ratio was recorded as the breakpoint.
3. Intermittent-Access Two-Bottle Choice: This model mimics voluntary, and often excessive, consumption of a rewarding substance.
-
Procedure: Rats were housed individually and had access to two bottles: one containing water and the other containing a sweetened solution (5% sucrose, 0.2% saccharin) or an alcoholic beverage (20% ethanol). For intermittent access, the solution of interest was available for 24-hour periods on alternating days. Fluid intake from both bottles was measured to determine preference and total consumption.
Data Presentation: Effects of this compound on Reward-Seeking and Consumption
The quantitative data from the key preclinical study are summarized below for easy comparison.
Table 1: Effect of this compound on Operant Self-Administration of 5% Sucrose and 10% Ethanol [1]
| Treatment | Active Lever Presses (5% Sucrose) | Active Lever Presses (10% Ethanol) |
| Vehicle | ~120 | ~45 |
| This compound (2 mg/kg) | ~70 | Not Significantly Different |
| This compound (5 mg/kg) | ~50 | Not Significantly Different |
| This compound (10 mg/kg) | ~30*** | ~20** |
| p < 0.01, ***p < 0.001 compared to vehicle |
Table 2: Effect of this compound on the Breakpoint for 5% Sucrose and 10% Ethanol in a Progressive Ratio Schedule
| Treatment | Breakpoint (5% Sucrose) | Breakpoint (10% Ethanol) |
| Vehicle | ~150 | ~50 |
| This compound (5 mg/kg) | ~80* | No Significant Effect |
| This compound (10 mg/kg) | ~50** | No Significant Effect |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Effect of this compound on Voluntary 6-hour Intake in an Intermittent-Access Two-Bottle Choice Paradigm [1]
| Treatment | 5% Sucrose Intake (g/kg) | 20% Ethanol Intake (g/kg) | 0.2% Saccharin Intake (g/kg) |
| Vehicle | ~3.5 | ~2.5 | ~1.8 |
| This compound (2 mg/kg) | ~1.5 | Not Significantly Different | ~0.8 |
| This compound (5 mg/kg) | ~1.0 | Not Significantly Different | ~0.6 |
| This compound (10 mg/kg) | ~0.8 | ~1.2* | ~0.5 |
| p < 0.05, ***p < 0.001 compared to vehicle |
Comparison with Other Alternatives
NK1 Receptor Antagonists (e.g., Aprepitant):
-
Aprepitant, an FDA-approved NK1 receptor antagonist for chemotherapy-induced nausea and vomiting, has also been investigated for its effects on alcohol consumption.
-
Clinical studies have shown that Aprepitant can reduce craving and improve overall well-being in recently detoxified individuals with alcohol use disorder.[2]
-
Preclinical studies with other NK1 receptor antagonists have demonstrated a reduction in alcohol self-administration and reinstatement of alcohol-seeking behavior, particularly under stressful conditions.[3][4]
Standard Addiction Treatments (e.g., Naltrexone):
-
Naltrexone is an opioid receptor antagonist approved for the treatment of alcohol and opioid use disorders.
-
Preclinical studies have consistently shown that naltrexone reduces ethanol consumption in animal models.
-
Unlike this compound, which showed a more potent effect on sucrose intake, naltrexone's effects are generally more pronounced on alcohol consumption, directly targeting the opioid system's involvement in alcohol reward.
Conclusion and Future Directions
The preclinical data on this compound provide compelling evidence for the role of the NK1 receptor in reward-seeking and consumption, extending beyond alcohol to natural rewards like sucrose. The observed potent effect of this compound on sucrose-motivated behavior suggests a broader role for the NK1 receptor system in the modulation of appetitive drive.
However, the lack of direct comparative studies and the absence of clinical trials for this compound in addiction highlight significant gaps in our understanding of its therapeutic potential. Future research should focus on:
-
Direct comparative preclinical studies of this compound against other NK1 receptor antagonists and existing addiction medications.
-
Investigation of this compound's effects in models of other substance use disorders, such as opioid and stimulant addiction.
-
Exploration of the neurobiological mechanisms underlying this compound's effects on reward processing, including its impact on dopamine and other neurotransmitter systems in key brain reward regions.
-
If further preclinical evidence is positive, well-designed clinical trials would be necessary to evaluate the safety and efficacy of this compound in human populations with substance use disorders.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
Ezlopitant vs. Placebo: An Examination of Discontinued Clinical Trials
Despite early investigations into its potential therapeutic benefits, the neurokinin-1 (NK-1) receptor antagonist ezlopitant (formerly CJ-11,974) did not progress to late-stage clinical trials, and detailed public data from its comparative studies against placebo remain largely unpublished. As a result, a comprehensive, data-rich comparison guide based on randomized controlled trials is not feasible at this time.
Developed by Pfizer, this compound was explored for two primary indications: the management of chemotherapy-induced nausea and vomiting (CINV) and the treatment of irritable bowel syndrome (IBS). However, development for both indications was ultimately discontinued. For CINV, this compound was found to be less effective in controlling nausea compared to emesis (vomiting).[1] Its development for IBS did not proceed beyond an initial pilot study.[1]
Mechanism of Action
This compound functions as a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide involved in transmitting pain signals and inducing vomiting. By blocking the action of Substance P at the NK-1 receptor, this compound was hypothesized to reduce the sensations of nausea and vomiting, as well as visceral hypersensitivity associated with IBS.
The proposed signaling pathway for this compound's antiemetic effect is illustrated below.
Caption: Proposed mechanism of this compound in preventing chemotherapy-induced vomiting.
Clinical Development Overview
Information on the clinical trials of this compound is sparse and primarily derived from reviews and drug pipeline databases rather than full peer-reviewed publications.
Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound underwent Phase II clinical trials in the United States and Europe for the management of CINV.[1] A Phase I trial was also conducted in Japan.[1] These studies were reportedly double-blind, randomized, and designed to assess the safety and efficacy of this compound in controlling cisplatin-induced emesis.[1] While one source mentions that the treatment was well-tolerated, specific quantitative data on efficacy endpoints (e.g., complete response rates, nausea scores) compared to placebo are not available in the public domain. The development for this indication was halted due to insufficient efficacy in controlling nausea.
Irritable Bowel Syndrome (IBS)
Data Presentation
Due to the lack of publicly available data from the randomized controlled trials, it is not possible to construct the requested tables summarizing the quantitative performance of this compound versus placebo.
Experimental Protocols
Similarly, without access to the full trial publications or clinical study reports, detailed experimental protocols for the Phase II CINV trial and the IBS pilot study cannot be provided. Information regarding patient inclusion and exclusion criteria, dosing regimens, assessment schedules, and statistical analysis plans remains unavailable.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of Ezlopitant: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Ezlopitant, a selective, non-peptidic neurokinin-1 (NK-1)-receptor antagonist. Adherence to these procedures is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Pre-Disposal Risk Assessment and Waste Classification
-
Review Available Data: Consult any available safety information, such as supplier information, which may indicate if the compound is considered non-hazardous for shipping.[1] However, for disposal purposes, a conservative approach is recommended.
-
Evaluate the Waste Stream: Determine the form of the this compound waste:
-
Pure, unused, or expired compound.
-
Solutions of this compound (note the solvent(s) used).
-
Contaminated labware (e.g., pipette tips, vials, gloves).
-
Materials from spill clean-up.
-
-
Consult Institutional Guidelines: Always refer to your institution's Environmental Health & Safety (EHS) department for specific protocols and requirements for chemical waste disposal.[2][3]
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.[4][5]
Solid this compound Waste:
This category includes unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) and other disposable lab materials.
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure lid for solid waste. The container should be clearly labeled.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Collection: Place all solid materials contaminated with this compound, such as gloves, weigh boats, and contaminated bench paper, directly into this container.
Liquid this compound Waste:
This includes unused solutions containing this compound and the first solvent rinse of any contaminated glassware.
-
Container: Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container with a tight-sealing cap. Ensure the container is compatible with the solvents used.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.
-
Collection: Pour unused solutions and the initial solvent rinsates from contaminated labware directly into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.
Decontamination Procedures
Reusable Labware:
-
Initial Rinse: Rinse glassware and other reusable equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: This first rinsate must be collected and disposed of as liquid hazardous waste.
-
Subsequent Cleaning: After the initial solvent rinse, the labware can typically be washed with standard laboratory detergent and water.
Work Surfaces:
In the event of a spill, decontaminate the affected area using an appropriate solvent or a laboratory cleaning agent. All materials used for decontamination, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.
Storage and Final Disposal
-
Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.
-
Disposal: Arrange for the collection and disposal of the this compound waste through your institution's licensed hazardous waste management service. High-temperature incineration is a common and preferred method for the disposal of pharmaceutical waste.
Quantitative Data and Experimental Protocols
For meticulous tracking and regulatory compliance, all generated this compound waste should be accurately documented. The following table provides a template for logging waste prior to its collection.
| Waste Stream ID | Date Generated | Physical State (Solid/Liquid) | Composition of Waste (e.g., this compound in DMSO, contaminated gloves) | Quantity (grams or mL) | Generating Researcher | EHS Pickup Request Date |
| EZLO-W-2025-001 | 2025-11-28 | Liquid | 50 mg this compound in 200 mL DMSO | 200 mL | Dr. J. Doe | 2025-12-01 |
| EZLO-W-2025-002 | 2025-11-28 | Solid | Contaminated nitrile gloves and weigh boats | ~50 g | Dr. J. Doe | 2025-12-01 |
Procedural Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
